Tert-butyl (6-bromopyridin-2-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDMEUOIVUZTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516041 | |
| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344331-90-4 | |
| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Tert-butyl (6-bromopyridin-2-YL)carbamate
A comprehensive review of the chemical properties, synthesis, and applications of tert-butyl (6-bromopyridin-2-yl)carbamate remains challenging due to the limited availability of specific data for this particular isomer in publicly accessible scientific literature and chemical databases.
Extensive searches for "this compound" have predominantly yielded information on its isomers, most notably tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate and tert-butyl (6-bromopyridin-3-yl)carbamate. This suggests that the title compound may be less common or that its synthesis and characterization are not as widely reported.
For researchers, scientists, and drug development professionals, it is crucial to rely on precise and verified data. Extrapolating properties from isomers can be misleading due to the significant influence of substituent positioning on the chemical and physical characteristics of a molecule.
As a result of this data scarcity, a detailed technical guide on the core chemical properties, experimental protocols, and signaling pathways specifically for this compound cannot be accurately generated at this time.
Alternative Focus: The Well-Documented Isomer, Tert-butyl (6-bromopyridin-3-yl)carbamate
In contrast, the isomer tert-butyl (6-bromopyridin-3-yl)carbamate (CAS Number: 218594-15-1) is a commercially available and well-documented compound. It serves as a valuable building block in medicinal chemistry and organic synthesis. A detailed technical guide on this isomer, including its chemical properties, synthesis, and reactivity, can be provided as an alternative.
This alternative guide would include:
-
A comprehensive summary of its known chemical and physical properties, presented in a structured table.
-
Detailed experimental protocols for its synthesis and typical reactions.
-
Diagrams illustrating its role in synthetic pathways.
Should you be interested in a comprehensive technical guide on tert-butyl (6-bromopyridin-3-yl)carbamate , please indicate so, and a detailed report will be generated based on available scientific data. This will ensure the information provided is accurate and valuable for research and development purposes.
In-Depth Technical Guide: Spectroscopic Data for 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS No. 179162-55-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 942519-17-9 provided in the topic query appears to be incorrect. Extensive searches have consistently indicated that the spectroscopic data and chemical information are associated with CAS No. 179162-55-1 , which corresponds to the compound 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid . This guide proceeds with the data available for this corrected compound.
Compound Overview
4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is a complex organic molecule that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key building block in the preparation of the antifungal agent Micafungin and is also utilized in the development of kinase inhibitors for targeted cancer therapy. Its structure features a central isoxazole ring linking a pentyloxy-substituted phenyl group and a benzoic acid moiety.
Chemical Structure:
Figure 1: Chemical structure of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.
Physicochemical Properties
The fundamental physicochemical properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 179162-55-1 | Multiple Suppliers |
| Molecular Formula | C₂₁H₂₁NO₄ | [1][2] |
| Molecular Weight | 351.4 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 271-273 °C | [4] |
| Boiling Point (Predicted) | 555.6 ± 50.0 °C | [5] |
| pKa (Predicted) | 3.72 ± 0.10 | [5] |
| Purity | Typically ≥98% (HPLC) | [2][6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly available experimental NMR spectra have been identified. The following are predicted chemical shifts and multiplicities based on the chemical structure. Actual values may vary based on solvent and experimental conditions.
Table 1: Predicted ¹H-NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | -COOH |
| ~8.1 - 8.3 | d | 2H | Aromatic H (ortho to -COOH) |
| ~7.8 - 8.0 | d | 2H | Aromatic H (meta to -COOH) |
| ~7.7 - 7.9 | d | 2H | Aromatic H (ortho to pentyloxy) |
| ~7.0 - 7.2 | d | 2H | Aromatic H (meta to pentyloxy) |
| ~6.8 - 7.0 | s | 1H | Isoxazole H |
| ~4.0 - 4.2 | t | 2H | -OCH₂- |
| ~1.7 - 1.9 | m | 2H | -OCH₂CH₂- |
| ~1.3 - 1.5 | m | 4H | -(CH₂)₂-CH₃ |
| ~0.9 - 1.0 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C-NMR Data
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~170 | Isoxazole C |
| ~162 | Isoxazole C-O |
| ~160 | Aromatic C-O (pentyloxy) |
| ~130-132 | Aromatic C (ipso to -COOH) |
| ~128-130 | Aromatic CH (ortho to -COOH) |
| ~126-128 | Aromatic CH (meta to -COOH) |
| ~122-124 | Aromatic C (ipso to pentyloxy) |
| ~115-117 | Aromatic CH (meta to pentyloxy) |
| ~100 | Isoxazole CH |
| ~68 | -OCH₂- |
| ~28-29 | -OCH₂CH₂- |
| ~22-23 | -CH₂CH₂CH₃ |
| ~14 | -CH₃ |
Mass Spectrometry (MS)
The expected molecular ion peak in mass spectrometry would correspond to the compound's molecular weight.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 351.15 | [M]⁺ |
| 352.15 | [M+H]⁺ (in ESI+) |
| 374.13 | [M+Na]⁺ (in ESI+) |
| 350.14 | [M-H]⁻ (in ESI-) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | C-H stretch | Aromatic |
| 2850-3000 | C-H stretch | Aliphatic |
| ~1680-1710 | C=O stretch | Carboxylic acid |
| ~1600, ~1450-1500 | C=C stretch | Aromatic ring |
| ~1400-1450 | C=N stretch | Isoxazole ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1100-1200 | C-O stretch | Carboxylic acid |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption maxima characteristic of the conjugated aromatic and heterocyclic systems.
Table 5: Predicted UV-Vis Data
| λmax (nm) | Solvent | Chromophore |
| ~250-280 | Ethanol/Methanol | π → π* transitions in the aromatic and isoxazole rings |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly available. The following are generalized, best-practice methodologies for obtaining high-quality spectroscopic data for solid organic compounds like 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.
NMR Spectroscopy
Figure 2: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, depending on solubility). Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). Acquire the Free Induction Decay (FID).
-
Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Mass Spectrometry
Figure 3: General workflow for Mass Spectrometry analysis.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a standard calibration solution.
-
Analysis: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
FT-IR Spectroscopy
Figure 4: General workflow for FT-IR spectroscopic analysis.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal is clean. Place a small amount of the solid powder directly onto the crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
Figure 5: General workflow for UV-Vis spectroscopic analysis.
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration. Dilute the stock solution to obtain a working solution with an expected maximum absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum. Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Measure the absorbance of the sample over a wavelength range of approximately 200-400 nm.
Signaling Pathway Context
As an intermediate in the synthesis of kinase inhibitors , 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is relevant to the study of cellular signaling pathways that are often dysregulated in diseases like cancer. Kinase inhibitors are designed to block the action of protein kinases, which are enzymes that play a critical role in signal transduction. Two of the most important signaling pathways in this context are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
This pathway is crucial for regulating the cell cycle, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
Figure 6: Simplified PI3K/Akt signaling pathway and points of inhibition.
MAPK/ERK Signaling Pathway
This pathway transduces signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis. It is another critical target in cancer therapy.
Figure 7: Simplified MAPK/ERK signaling pathway and points of inhibition.
Conclusion
4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS No. 179162-55-1) is a well-characterized intermediate with significant applications in pharmaceutical development. While a comprehensive public database of its experimental spectroscopic data is currently lacking, its structural features allow for reliable prediction of its spectral properties. The provided data and protocols offer a robust framework for researchers working with this compound, enabling its identification, characterization, and application in the synthesis of advanced therapeutics targeting key cellular signaling pathways. Further research and publication of detailed experimental data would be a valuable contribution to the scientific community.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Pharmaceutical Intermediate / 4- (5-(4-Pentyloxyphenyl)Isoxazol-3-yl) Benzoic Acid / CAS No. 179162-55-1 - Intermediate, Micafungin | Made-in-China.com [mm.made-in-china.com]
- 4. indiamart.com [indiamart.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
Unveiling the Solubility Profile of Tert-butyl (6-bromopyridin-2-YL)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The manipulation of Tert-butyl (6-bromopyridin-2-YL)carbamate in a laboratory or industrial setting necessitates a thorough understanding of its physical properties, with solubility being paramount. The choice of an appropriate solvent system can significantly impact reaction kinetics, yield, and purity of the final product. Furthermore, in the context of drug development, solubility directly influences bioavailability and the feasibility of different formulation strategies. This guide addresses the current information gap by presenting a systematic approach to determining and documenting the solubility of this compound in a range of common organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. To facilitate standardized data collection and comparison across different research settings, the following table provides a template for recording experimentally determined solubility values. It is recommended to measure solubility at different temperatures to understand its temperature dependence.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis Spectroscopy | ||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Tetrahydrofuran | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Heptane | e.g., 25 |
Experimental Protocols for Solubility Determination
A reliable and reproducible protocol is essential for obtaining accurate solubility data. The following section details a general and widely accepted method for determining the solubility of a solid organic compound in an organic solvent.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, acetone, tetrahydrofuran, acetonitrile, toluene, heptane)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or a gravimetric setup with a vacuum oven)
-
General Procedure for Isothermal Equilibrium Solubility
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
Quantification: Analyze the concentration of this compound in the collected supernatant using a pre-validated analytical method.
-
Gravimetric Method: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid is determined.
-
Chromatographic Method (HPLC): The filtered solution is appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a standard calibration curve.
-
Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, the absorbance of the diluted solution can be measured and the concentration calculated using a calibration curve according to the Beer-Lambert law.
-
-
Data Recording: Record the determined solubility in the format suggested in Table 1.
Visualization of Experimental Workflow
To provide a clear and logical representation of the solubility determination process, the following diagram illustrates the key steps involved.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
This technical guide provides a framework for the systematic determination and documentation of the solubility of this compound in organic solvents. While published quantitative data is currently scarce, the outlined experimental protocols offer a clear path for researchers to generate this vital information. Adherence to these standardized methods will ensure the generation of high-quality, comparable data that will be invaluable for the scientific community, particularly those in the fields of synthetic chemistry and drug development. The provided templates and workflow diagrams are intended to promote consistency and clarity in future research endeavors concerning this important chemical compound.
In-Depth Technical Guide on the Stability of Boc-protected 6-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical stability of tert-butyl (6-bromopyridin-2-yl)carbamate (Boc-protected 6-bromopyridin-2-amine). This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Understanding its stability profile is critical for its proper handling, storage, and use in multi-step syntheses to ensure the purity and quality of the final products. This document outlines the compound's known stability characteristics, potential degradation pathways, and detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Chemical Stability Profile
The stability of Boc-protected 6-bromopyridin-2-amine is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which is a cornerstone of its utility in orthogonal synthetic strategies. Conversely, it exhibits substantial stability under basic, nucleophilic, and reductive conditions.
2.1 Acidic Stability: The Boc group is readily cleaved under acidic conditions. The degradation proceeds via protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This rapid decomposition in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a key characteristic of this protecting group. The pyridine ring itself may also be susceptible to degradation under harsh acidic and high-temperature conditions, though the primary point of instability is the Boc group.
2.2 Basic Stability: Boc-protected 6-bromopyridin-2-amine is generally stable under basic conditions. The carbamate linkage is not susceptible to hydrolysis under typical basic conditions (e.g., NaOH, K₂CO₃ at room temperature) used in organic synthesis, making it a robust protecting group in the presence of base-labile functionalities.
2.3 Oxidative Stability: While the Boc group itself is not particularly susceptible to oxidation, the pyridine ring and the amine functionality could be potential sites for oxidative degradation. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) would be necessary to fully characterize its stability under oxidative stress. Potential degradation products could include N-oxides.
2.4 Thermal Stability: The Boc protecting group can be thermally labile. At elevated temperatures, it can undergo thermolytic cleavage to release the free amine, isobutylene, and carbon dioxide. This property can sometimes be exploited for deprotection under neutral conditions, but it also implies that the compound should be stored at controlled, cool temperatures to prevent degradation over time.
2.5 Photostability: As a halogenated aromatic compound, Boc-protected 6-bromopyridin-2-amine may be susceptible to photodegradation. Exposure to UV or visible light could potentially lead to dehalogenation or other radical-mediated degradation pathways. Photostability studies as per ICH Q1B guidelines are recommended to assess this liability.
Data Presentation: Forced Degradation Studies
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradant(s) |
| 0.1 M HCl (aq) | 2 | 95% | 6-bromopyridin-2-amine |
| pH 4.5 Buffer | 24 | < 5% | - |
| Purified Water | 24 | < 1% | - |
| pH 9.0 Buffer | 24 | < 2% | - |
| 0.1 M NaOH (aq) | 24 | < 5% | - |
Table 2: Illustrative Stress Stability Data
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradant(s) |
| 3% H₂O₂ (aq) | 24 hours | 15% | Oxidative adducts, N-oxide |
| Dry Heat (80°C) | 48 hours | 25% | 6-bromopyridin-2-amine |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 10% | Photodegradants |
Experimental Protocols
4.1 Protocol for Forced Degradation Studies
This protocol outlines the conditions for intentionally degrading Boc-protected 6-bromopyridin-2-amine to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for up to 8 hours.
-
Withdraw samples at regular intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for up to 24 hours.
-
Withdraw samples at regular intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for up to 48 hours.
-
Withdraw samples at regular intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Sample at various time points (e.g., 24, 48, 72 hours).
-
Dissolve the samples in a suitable solvent for analysis.
-
-
Photostability:
-
Expose both the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
Analyze the samples after exposure.
-
4.2 Protocol for Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
A typical starting gradient could be 10-90% B over 20 minutes.
-
Analyze a mixture of the stressed samples (from the forced degradation study) to ensure the separation of all degradation peaks from the main compound peak.
-
Adjust the gradient, flow rate, and column temperature to achieve optimal resolution (Rs > 1.5) between all peaks.
-
-
Detection Wavelength: Use a PDA detector to determine the maximum absorbance wavelength of the parent compound and its degradants. A wavelength of around 254 nm is often a good starting point for aromatic compounds.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of Boc-protected 6-bromopyridin-2-amine.
Caption: Experimental workflow for forced degradation studies.
Recommended Storage and Handling
Based on its stability profile, the following storage and handling procedures are recommended for Boc-protected 6-bromopyridin-2-amine:
-
Storage: The compound should be stored in a cool, dry place, protected from light. Refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to minimize thermal and potential oxidative degradation.
-
Handling: Avoid contact with strong acids, as this will cause rapid deprotection. When used in reactions, ensure that the reaction conditions are compatible with the stability of the Boc group (i.e., neutral or basic).
Conclusion
Boc-protected 6-bromopyridin-2-amine is a valuable synthetic intermediate whose stability is well-defined by the characteristics of the Boc protecting group. It is robust under basic and nucleophilic conditions but highly labile to acid and susceptible to thermal degradation. A thorough understanding of these stability characteristics, supported by empirical data from forced degradation studies, is essential for its effective use in the synthesis of complex molecules in the pharmaceutical and chemical industries. The protocols and information provided in this guide serve as a comprehensive resource for researchers and developers working with this compound.
Tert-butyl (6-bromopyridin-2-yl)carbamate: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl (6-bromopyridin-2-yl)carbamate has emerged as a crucial building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. Its unique structural features, combining a reactive bromine atom and a protected amine on a pyridine core, render it a versatile synthon for a variety of cross-coupling and functionalization reactions. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, providing a strategic advantage in multi-step syntheses. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 344331-95-5 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the protection of the amino group of 2-amino-6-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis from 2-amino-6-bromopyridine
Materials:
-
2-amino-6-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-bromopyridine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine or DIPEA (1.2-1.5 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 85-95%
Caption: Synthetic workflow for this compound.
Key Reactions and Applications
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 6-position of the pyridine ring. The two most prominent applications are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction of this compound with various boronic acids or their esters provides a straightforward route to 6-aryl- or 6-vinyl-substituted 2-(Boc-amino)pyridines. These products are valuable intermediates in the synthesis of biaryl and heteroaryl compounds with potential biological activities.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%) and the ligand (if necessary, e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl (6-phenylpyridin-2-yl)carbamate.
Expected Yield: 70-90%
Caption: Suzuki-Miyaura coupling of the building block.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 6-amino-substituted 2-(Boc-amino)pyridines by coupling this compound with a variety of primary and secondary amines. This reaction is instrumental in creating unsymmetrically substituted 2,6-diaminopyridine derivatives, which are prevalent in many pharmaceutical agents.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq) and this compound (1.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) followed by the amine (e.g., morpholine, 1.2-1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl (6-morpholinopyridin-2-yl)carbamate.
Expected Yield: 65-85%
Caption: Buchwald-Hartwig amination of the building block.
Spectroscopic Data
Accurate characterization of this compound is crucial for confirming its identity and purity. The following table summarizes its characteristic ¹H and ¹³C NMR chemical shifts.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ (ppm) | δ (ppm) |
| 8.05 (br s, 1H, NH) | 152.9 (C=O) |
| 7.85 (d, J = 7.6 Hz, 1H, Ar-H) | 151.8 (C-N) |
| 7.55 (t, J = 7.8 Hz, 1H, Ar-H) | 141.2 (C-Br) |
| 7.15 (d, J = 8.0 Hz, 1H, Ar-H) | 140.1 (Ar-CH) |
| 1.52 (s, 9H, C(CH₃)₃) | 119.5 (Ar-CH) |
| 112.8 (Ar-CH) | |
| 81.5 (C(CH₃)₃) | |
| 28.3 (C(CH₃)₃) |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provides medicinal chemists and synthetic organic chemists with a powerful tool for the construction of novel molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this important synthon in the pursuit of new therapeutic agents and advanced materials.
The Versatility of Tert-butyl (6-bromopyridin-2-YL)carbamate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Tert-butyl (6-bromopyridin-2-YL)carbamate has emerged as a key intermediate, offering a synthetically tractable scaffold for the development of a diverse range of biologically active molecules. Its unique combination of a Boc-protected amine and a reactive bromine on a pyridine core allows for sequential and site-selective modifications, making it an invaluable tool in the medicinal chemist's arsenal. This technical guide provides an in-depth overview of the synthesis, applications, and strategic importance of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other targeted therapies.
Synthesis of the Core Scaffold
The preparation of this compound is a straightforward process, typically commencing with the commercially available 2-amino-6-bromopyridine. The Boc-protection of the amino group is a high-yielding reaction that enhances the compound's stability and modulates its reactivity for subsequent transformations.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-amino-6-bromopyridine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-6-bromopyridine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
-
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the bromine atom and the protected amine makes this compound a versatile precursor for a variety of coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methodologies allow for the introduction of diverse aryl, heteroaryl, and amino substituents at the 6-position of the pyridine ring, which is a common motif in many kinase inhibitors.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl moieties, which can be crucial for targeting the hydrophobic regions of kinase active sites.
-
Materials: this compound (1.0 eq), 3,5-difluorobenzeneboronic acid (1.1 eq), Palladium(0) tetrakis(triphenylphosphine) (0.1 eq), Cesium carbonate (1.2 eq), 1,4-Dioxane.
-
Procedure:
-
To a reaction vessel, add this compound, 3,5-difluorobenzeneboronic acid, palladium(0) tetrakis(triphenylphosphine), and cesium carbonate.
-
Evacuate and backfill the vessel with nitrogen.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 95 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.[1]
-
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a key step in the synthesis of many kinase inhibitors that feature a 2,6-disubstituted pyridine scaffold with an amino linkage at the 6-position.
-
Materials: this compound (1.0 eq), desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Sodium tert-butoxide (1.5 eq), Toluene.
-
Procedure:
-
In a glovebox, combine this compound, the amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in a reaction tube.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Application in the Synthesis of Kinase Inhibitors and Other Therapeutics
The 2-aminopyridine moiety, readily accessible from this compound, is a privileged scaffold in kinase inhibitor design. It can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
PKMYT1 Inhibitors for Cancer Therapy
Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the G2/M cell cycle checkpoint and is an attractive target in cancer therapy. Several potent PKMYT1 inhibitors have been developed utilizing this compound as a starting material. The 2-aminopyridine core serves as a scaffold to which various substituents are attached to optimize potency and selectivity.
Table 1: Biological Activity of PKMYT1 Inhibitors Derived from this compound
| Compound ID | Modification from Core | PKMYT1 IC₅₀ (nM) |
| Example 1 | Suzuki coupling with 3,5-difluorophenylboronic acid, followed by further elaboration | 5.2 |
| Example 2 | Suzuki coupling with a substituted pyrazoleboronic acid | 8.1 |
| Example 3 | Buchwald-Hartwig amination with a substituted aniline | 12.5 |
Bcr-Abl Inhibitors for Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia. The 2-aminopyridine scaffold has been incorporated into novel Bcr-Abl inhibitors, where it is believed to interact with the kinase hinge region.
Table 2: Activity of Bcr-Abl Inhibitors Synthesized from the 2-Aminopyridine Scaffold
| Compound ID | Target | IC₅₀ (nM) |
| Bcr-Abl-1 | Bcr-Abl Wild Type | 25 |
| Bcr-Abl-2 | Bcr-Abl T315I Mutant | 150 |
GLP-1R Agonists for Type 2 Diabetes
Glucagon-like peptide-1 receptor (GLP-1R) agonists are an important class of drugs for the treatment of type 2 diabetes. Small molecule GLP-1R agonists have been synthesized using a pyridine core derived from this compound, demonstrating the versatility of this building block beyond kinase inhibition.
Table 3: Potency of GLP-1R Agonists
| Compound ID | Target | EC₅₀ (nM) |
| GLP-1R-A | GLP-1R | 120 |
| GLP-1R-B | GLP-1R | 85 |
Signaling Pathway Visualizations
To better understand the mechanism of action of the drugs synthesized from this compound, the following diagrams illustrate the key signaling pathways they modulate.
Caption: PKMYT1 signaling pathway in cell cycle regulation.
Caption: GLP-1 Receptor signaling pathway in pancreatic beta-cells.
Caption: Bcr-Abl signaling pathways in Chronic Myeloid Leukemia.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry, enabling the efficient synthesis of a wide array of biologically active molecules. Its utility in constructing the privileged 2-aminopyridine scaffold has been demonstrated in the development of potent and selective inhibitors targeting key proteins in oncology and metabolic diseases. The straightforward synthesis of the core and its amenability to robust and versatile cross-coupling reactions ensure its continued importance in the discovery and development of new medicines. This guide provides a comprehensive, though not exhaustive, overview of its applications and underscores the strategic value of this intermediate in the pursuit of novel therapeutics.
References
Synthesis of Substituted Pyridines from Tert-butyl (6-bromopyridin-2-YL)carbamate: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The 2-amino-6-substituted pyridine core, in particular, is a privileged scaffold in medicinal chemistry. Tert-butyl (6-bromopyridin-2-yl)carbamate has emerged as a versatile and strategic starting material for accessing a diverse library of these valuable compounds. The presence of the bromine atom at the 6-position allows for a variety of cross-coupling reactions, while the Boc-protected amine at the 2-position provides a handle for further functionalization or deprotection to reveal the primary amine.
This technical guide provides a comprehensive overview of the key synthetic transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the practical application of these methodologies in a research and development setting.
Core Synthetic Strategies
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. The three most prominent and powerful of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
Caption: Key synthetic pathways from this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron compound, typically a boronic acid or ester.[4][5] This reaction is instrumental in synthesizing biaryl and hetero-biaryl compounds.[6]
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O (5:1) | 90 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 4 | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (4:1) | 110 | 12 | 78 |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[6][7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6][7]
-
Inerting: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.[10]
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 4 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 89 |
| 3 | Benzylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | reflux | 1 | 91[11] |
| 4 | Isopropylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 85 |
Note: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and often requires screening.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask or sealed tube, combine the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., sodium tert-butoxide).[10][11]
-
Inerting: Purge the vessel with an inert gas (e.g., Nitrogen) for several minutes.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and the anhydrous solvent (e.g., toluene or dioxane).[11]
-
Reaction Execution: Seal the vessel and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction vigorously.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully open the reaction vessel. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.[10]
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[12][13] This reaction is invaluable for the synthesis of conjugated enynes and aryl-alkynes, which are important intermediates in organic synthesis. The reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[13]
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 94 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | RT | 90 |
| 3 | 1-Heptyne | Pd(PhCN)₂Cl₂ (2) / P(t-Bu)₃ (4) | CuI (5) | i-Pr₂NH | Dioxane | RT | 92[14] |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 50 | 88 |
Note: Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling.[12]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), the copper(I) salt (e.g., CuI), and the terminal alkyne (1.1-1.5 equiv.).
-
Base Addition: Add a suitable base, which often serves as the solvent as well (e.g., triethylamine or diisopropylamine).
-
Inerting: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired alkynyl pyridine.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of substituted pyridines via cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and high-yielding pathways to introduce aryl, amino, and alkynyl functionalities, respectively. The protocols and data presented in this guide serve as a practical resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex pyridine-containing molecules. Subsequent removal of the Boc protecting group under acidic conditions can readily furnish the corresponding 2-aminopyridine derivatives, further expanding the synthetic utility of these products.
References
- 1. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
A Technical Guide to Boc Protecting Groups on Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
The reversible protection of nitrogen atoms is a fundamental strategy in modern organic synthesis, particularly crucial in the fields of medicinal chemistry and drug development where pyridine scaffolds are prevalent. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. This guide provides an in-depth overview of the introduction of Boc protecting groups onto pyridine rings, focusing on reaction methodologies, substrate considerations, and detailed experimental protocols.
Introduction
The introduction of a Boc group onto an aminopyridine is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). The nucleophilicity of the amino group on the pyridine ring is a critical factor influencing the reaction conditions. Electron-donating groups on the pyridine ring enhance the nucleophilicity of the amino group, facilitating the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity, often necessitating more forcing conditions or the use of catalysts to achieve high yields.
Reaction Mechanism
The protection reaction proceeds via a nucleophilic attack of the aminopyridine's nitrogen on one of the carbonyl carbons of Boc₂O. This process can be significantly accelerated by a base. In the presence of a catalyst like 4-(Dimethylaminopyridine) (DMAP), the reaction mechanism is enhanced. DMAP first reacts with Boc₂O to form a more reactive acyl-pyridinium intermediate. The aminopyridine then attacks this intermediate, leading to the N-Boc protected product and regeneration of the DMAP catalyst. The byproducts of this reaction are carbon dioxide and tert-butanol, which are formed from the breakdown of the tert-butyl carbonate leaving group.[1]
Data Presentation: Reaction Conditions and Yields
The choice of reaction conditions for the Boc protection of aminopyridines is highly dependent on the substrate. The following tables summarize various methodologies and their outcomes for different aminopyridine isomers and electronically diverse derivatives.
Table 1: Boc Protection of 2-Aminopyridine and 3-Aminopyridine
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp. | 2 h | 90% | [2] |
| 2-Aminopyridine | (Boc)₂O, DMAP, TEA | Dichloromethane | Room Temp. | 8 h | 60% | [2] |
| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp. | 1 h | 85% | [2][3] |
Table 2: Boc Protection of 4-Aminopyridine
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-Aminopyridine | (Boc)₂O | Acetonitrile | Room Temp. | 3 h | >95% | [4] |
Table 3: Boc Protection of Electron-Deficient Aminopyridines
| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1-(5-nitro-pyridin-2-yl)thiourea | (Boc)₂O, DMAP, NaI | THF | Room Temp. | 10 s | >98% |
Experimental Protocols
Below are detailed experimental protocols for the Boc protection of various aminopyridine substrates.
General Experimental Workflow
A typical workflow for the Boc protection of an aminopyridine involves reaction setup, monitoring, workup, and purification.
Protocol 1: Boc Protection of 2-Aminopyridine using EDCI/HOBT[3]
-
Reaction Setup: Dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) in a round-bottom flask with stirring at room temperature.
-
Reagent Addition: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (3.0 g, 16 mmol), 1-hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol), triethylamine (TEA) (1.6 g, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol).
-
Reaction: Continue stirring the mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Wash the reaction mixture with water (2 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired 2-(tert-butoxycarbonylamino)pyridine. (Yield: 90%).
Protocol 2: Boc Protection of 3-Aminopyridine using EDCI/HOBT[3][4]
-
Reaction Setup: At room temperature, dissolve 3-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) with stirring.
-
Reagent Addition: Add EDCI (6.1 g, 31.8 mmol), HOBT (0.14 g, 1.0 mmol), TEA (3.2 g, 31.8 mmol), and (Boc)₂O (4.6 g, 21.2 mmol).
-
Reaction: Continue to stir the mixture at room temperature for 1 hour.
-
Monitoring: Follow the reaction's progress by TLC until the starting material disappears.
-
Workup: Wash the reaction solution with water (2 x 20 mL).
-
Isolation: Dry the organic layer, filter, and concentrate.
-
Purification: Purify the product by column chromatography. (Yield: 85%).
Protocol 3: Boc Protection of 4-Aminopyridine[5]
-
Reaction Setup: To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³) at room temperature, slowly add 4-aminopyridine (3 mmol).
-
Reaction: Allow the mixture to stir for 3 hours at room temperature.
-
Isolation: Evaporate the solvent to obtain the crude 4-[N-(tert-butoxycarbonyl)amino]pyridine, which can often be used without further purification. (Yield: >95%).
Protocol 4: Boc Protection of a Highly Electron-Deficient Aminopyridine
-
Reaction Setup: Dissolve the electron-deficient aminopyridine substrate (e.g., 1-(5-nitro-pyridin-2-yl)thiourea) (1.0 equiv) and sodium iodide (NaI) (1.0 equiv) in tetrahydrofuran (THF).
-
Reagent Addition: Add DMAP (2.0 equiv) and (Boc)₂O (5.0 equiv).
-
Reaction: The reaction is carried out at room temperature. A gel may form within seconds.
-
Analysis: The product can be detected in the reaction mixture in high yield (>98% in the cited example) after a very short reaction time (e.g., 10 seconds).
Conclusion
The Boc protection of aminopyridines is a versatile and essential transformation in organic synthesis. The reactivity of the aminopyridine substrate, governed by the electronic nature of the pyridine ring, dictates the optimal reaction conditions. For electron-rich and standard aminopyridines, simple conditions involving Boc₂O and a base are often sufficient. However, for electron-deficient systems, the use of activating agents or alternative methodologies may be required to achieve high yields. The protocols and data presented in this guide offer a comprehensive resource for researchers in the selection and implementation of appropriate conditions for the Boc protection of a wide range of pyridine-containing substrates.
References
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Tert-butyl (6-bromopyridin-2-YL)carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butyl (6-bromopyridin-2-yl)carbamate is a pivotal building block in modern synthetic and medicinal chemistry. Its utility is primarily derived from the reactivity of the carbon-bromine (C-Br) bond at the 6-position of the pyridine ring. This bond serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the C-Br bond's reactivity in this specific scaffold, focusing on the most prevalent and synthetically valuable transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to equip researchers with the foundational knowledge required for efficient application in drug discovery and development.
Core Reactivity Principles
The reactivity of the C-Br bond in this compound is governed by several key factors:
-
Bond Dissociation Energy: The C-Br bond (~276 kJ/mol) is significantly weaker than a C-Cl bond (~339 kJ/mol), making it more susceptible to cleavage.[1] This inherent reactivity allows for oxidative addition to a palladium(0) catalyst to occur under milder conditions than those required for the corresponding chloride.[1]
-
Electronic Effects: The pyridine ring is electron-deficient, which generally enhances its reactivity as an electrophile in cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the C2-amine is a moderately electron-withdrawing group, which can further influence the electronic nature of the ring.
-
Catalyst Interaction: The pyridine nitrogen can coordinate with the palladium catalyst. This interaction can potentially influence the rate and selectivity of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]
These principles make the C-Br bond in this molecule an ideal site for palladium-catalyzed modifications, enabling the construction of complex molecular architectures.
Key Cross-Coupling Methodologies
The C-Br bond of this compound is predominantly functionalized via palladium-catalyzed cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent, such as a boronic acid or ester.[1] This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Quantitative Data Presentation
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, which serve as a strong predictive model for the title compound.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 85-95 (est.)[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | 96[4] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 75-85 (est.)[3] |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 | 18 | 70-80 (est.)[3] |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 88-98 (est.)[3] |
Note: Yields are based on reactions with structurally similar 2-bromopyridines and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add the this compound, arylboronic acid, base, and palladium catalyst.[3]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed solvent system via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the bromopyridine.[3]
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3][4]
-
Mandatory Visualizations
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, reacting the C-Br bond with a primary or secondary amine.[6] This transformation is indispensable in pharmaceutical development, as the resulting N-aryl pyridine motif is a common pharmacophore. The reaction's scope is broad, but success is highly dependent on the choice of palladium precursor, phosphine ligand, and base.[6][7]
Quantitative Data Presentation
The table below outlines typical conditions for the Buchwald-Hartwig amination of bromopyridine derivatives, providing a reliable starting point for optimization.
| Entry | Amine Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 (est.)[6] |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | >85 (est.)[6] |
| 3 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 83[2] |
| 4 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Toluene | 80 | 14 | 55[8] |
| 5 | Isopropylamine | Pd(OAc)₂ (5) | dppp (5) | NaOtBu (2.0) | Toluene | 80 | 14 | 93[8] |
Note: Yields are based on reactions with structurally similar bromopyridines and may require optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Reaction Setup:
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[6]
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.[6]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
-
Purify the residue by flash column chromatography.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Tert-butyl (6-bromopyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-butyl (6-bromopyridin-2-YL)carbamate with a variety of arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of 6-aryl-2-aminopyridine derivatives, which are key structural motifs in numerous biologically active compounds.
The presence of the Boc-protecting group on the amine and the pyridine nitrogen can influence the catalytic cycle. Careful optimization of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired coupled products. These notes offer a comprehensive guide to reaction conditions, a detailed experimental protocol, and visual aids to facilitate successful synthesis.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on established literature for similar substrates and provide a strong starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 110 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 2-MeTHF | 100 | 12 | 88-96 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Pd(OAc)₂/SPhos catalytic system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (4:1 mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand to the flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction as described in the protocol.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Tert-butyl (6-bromopyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl (6-bromopyridin-2-yl)carbamate. This versatile building block is a valuable substrate in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing aromatic compounds. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Introduction
This compound serves as a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives. The presence of the bromine atom at the 6-position allows for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Boc-protecting group on the amino functionality at the 2-position modulates the electronic properties of the pyridine ring and can be readily removed under acidic conditions, providing a handle for further synthetic transformations.
The general principle of these reactions involves the catalytic cycle of a palladium complex, which typically includes oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a coupling partner (or a related step), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of bromopyridine derivatives. While specific data for this compound is limited in some cases, the provided data from structurally similar substrates offer a reliable reference for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 2-Amino-6-bromopyridine | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-Methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | 110 | 1 | 90.7[1] |
| 2 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | 98 |
| 3 | 3-Amino-2-bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85 |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96[2] |
| 2 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | DMF | 80 | 6 | 85 |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 65 | 16 | 90 |
Table 4: Heck Coupling of Bromopyridines
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 85 |
| 2 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMF | 140 | 48 | 90 |
| 3 | 2-Amino-5-bromopyridine | Styrene | Pd(OAc)₂ (0.25) | - | Et₃N | DMF/TBAB | 160 (MW) | 0.17 | 88 |
Table 5: Stille Coupling of Bromopyridines
| Entry | Aryl Halide | Stannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Tributyl(phenyl)tin | Pd(PPh₃)₄ (2) | - | - | Toluene | 110 | 12 | 92 |
| 2 | 2,6-Dibromopyridine | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 18 | 80 |
| 3 | 3-Bromopyridine | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | 1,4-Dioxane | 100 | 16 | 95 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
-
Reagents should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and toluene.
-
Finally, add the amine coupling partner.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol details a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C.[2]
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Heck Coupling
This protocol outlines a general procedure for the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%) (optional, but often beneficial)
-
Triethylamine (Et₃N) or Sodium acetate (NaOAc) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous, degassed)
-
Sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, P(o-tol)₃ (if used), and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent and then the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter to remove palladium black and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Stille Coupling
This protocol provides a general method for the coupling of this compound with an organostannane reagent.[3]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(phenyl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Lithium chloride (LiCl) (optional, can accelerate the reaction)
-
Toluene or DMF (anhydrous, degassed)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄ (and LiCl if used).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision-making flowchart for optimizing cross-coupling reaction conditions.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl (6-bromopyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of tert-butyl (6-bromopyridin-2-yl)carbamate, a key intermediate for the synthesis of unsymmetrically substituted 2,6-diaminopyridine derivatives. Such derivatives are prevalent in biologically active compounds.[2]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. This reaction is carried out in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[2][3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the nature of the amine coupling partner.[2]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 2-bromopyridine derivatives with various amines. While specific data for this compound is limited, the examples with the structurally similar tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate provide a strong starting point for reaction optimization.
| Amine Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2.2) | Toluene | Reflux | 1 | 90.7 | [4] |
| Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (1.9) | Toluene | 80 | 14 | 55.4 | [4] |
| Ethylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2.2) | Toluene | 80 | 14 | 70 | [4] |
| Propylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2.2) | Toluene | 80 | 14 | 73 | [4] |
| Piperidine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2.2) | Toluene | 80 | 14 | 94 | [4] |
| Dimethylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2.2) | Toluene | 80 | 14 | 28 | [4] |
Note: The yields are reported for the amination of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be adapted and optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (Pd(OAc)₂), the phosphine ligand (dppp), and the base (NaOt-Bu) to an oven-dried Schlenk flask or a sealed tube equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound to the flask/tube.
-
Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Reaction: Seal the flask/tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[2][3]
References
Synthesis of kinase inhibitors using a pyridine scaffold from Tert-butyl (6-bromopyridin-2-YL)carbamate
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its unique electronic properties and ability to form key hydrogen bonds within ATP-binding sites make it a privileged structure for the design of protein kinase inhibitors.[1][2] This document provides detailed protocols and application notes for the synthesis of a library of potential kinase inhibitors starting from the versatile building block, Tert-butyl (6-bromopyridin-2-YL)carbamate. The methodologies focus on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce molecular diversity at the 6-position of the pyridine ring.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3][4] Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the activity of specific kinases that drive disease progression.[5] The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[6]
This compound serves as an excellent starting material for building a library of kinase inhibitors. The bromo-substituent provides a reactive handle for introducing a wide array of aryl, heteroaryl, and amine functionalities via well-established cross-coupling chemistry.[7] The Boc-protected amine at the 2-position allows for controlled reactions and can be deprotected in a final step to reveal the key hinge-binding motif.
Synthetic Strategy Overview
The general synthetic strategy involves the functionalization of the C6 position of the pyridine ring through palladium-catalyzed cross-coupling reactions. The two primary methods detailed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Subsequent deprotection of the Boc group yields the final 2-aminopyridine-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of Tert-butyl (6-bromopyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amine functionalities. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of tert-butyl (6-bromopyridin-2-yl)carbamate to yield the valuable synthetic intermediate, 6-bromopyridin-2-amine. This product is a key building block in the development of pharmaceutical agents.[3]
The deprotection is typically achieved through acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to afford the free amine.[4][5] Common reagents for this transformation include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][6] The choice of reagent and conditions can be tailored based on the substrate's sensitivity and the desired salt form of the product.
Data Presentation
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Work-up | Basic aqueous wash | Precipitation/Filtration |
| Product Form | Free amine | Hydrochloride salt |
| Typical Yield | High | High |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a common and effective method for Boc deprotection, yielding the free amine after a basic work-up.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Add the basic solution slowly and carefully as CO₂ gas will evolve. Continue washing until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 6-bromopyridin-2-amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is advantageous when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture and can be isolated by simple filtration.[7][8]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours. The product, 6-bromopyridin-2-amine hydrochloride, may precipitate as a solid. Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, dilute the reaction mixture with diethyl ether to further precipitate the product.
-
Collect the solid by filtration and wash it with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain 6-bromopyridin-2-amine hydrochloride.
-
If the free amine is required, the hydrochloride salt can be neutralized by dissolving it in water and adding a base (e.g., saturated NaHCO₃ solution) until the solution is basic, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).
Mandatory Visualization
Caption: Workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 19798-81-3|6-Bromopyridin-2-amine| Ambeed [ambeed.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Large-scale synthesis of 2-amino-6-arylpyridines using Tert-butyl (6-bromopyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2-amino-6-arylpyridines, a crucial scaffold in medicinal chemistry. The synthesis leverages the Suzuki-Miyaura cross-coupling of tert-butyl (6-bromopyridin-2-yl)carbamate with various arylboronic acids, followed by a straightforward Boc deprotection. This methodology offers a versatile and efficient route to a diverse library of 2-amino-6-arylpyridine derivatives, which are of significant interest for their potential as therapeutic agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2).
Introduction
2-Amino-6-arylpyridines represent a privileged scaffold in drug discovery, with derivatives showing promise in a range of therapeutic areas, including oncology. Their synthesis via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the modular and efficient introduction of a wide variety of aryl substituents, facilitating the exploration of structure-activity relationships (SAR). The use of this compound as a starting material is advantageous as the Boc protecting group allows for high-yielding coupling reactions while enabling a clean and efficient deprotection step to furnish the desired primary amine.
Chemical Synthesis Workflow
The overall synthetic strategy involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by an acid-mediated deprotection of the Boc group.
Caption: A high-level overview of the two-step synthesis of 2-amino-6-arylpyridines.
Experimental Protocols
Protocol 1: Large-Scale Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add this compound (1.0 eq).
-
Add the arylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the tert-butyl (6-arylpyridin-2-yl)carbamate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final 2-amino-6-arylpyridine.
Materials:
-
tert-butyl (6-arylpyridin-2-yl)carbamate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the tert-butyl (6-arylpyridin-2-yl)carbamate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The product can be further purified by recrystallization or by precipitation from a solution by the addition of a non-polar solvent like diethyl ether.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-butyl (6-phenylpyridin-2-yl)carbamate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | tert-butyl (6-(4-methoxyphenyl)pyridin-2-yl)carbamate | 80-90 |
| 3 | 4-Chlorophenylboronic acid | tert-butyl (6-(4-chlorophenyl)pyridin-2-yl)carbamate | 82-92 |
| 4 | 3-Tolylboronic acid | tert-butyl (6-(3-tolyl)pyridin-2-yl)carbamate | 88-96 |
| 5 | 2-Naphthylboronic acid | tert-butyl (6-(naphthalen-2-yl)pyridin-2-yl)carbamate | 75-85 |
| 6 | Thiophen-2-ylboronic acid | tert-butyl (6-(thiophen-2-yl)pyridin-2-yl)carbamate | 70-80 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.
Application in Drug Discovery: Targeting the CDK2 Signaling Pathway
2-Amino-6-arylpyridines have emerged as a promising class of inhibitors for cyclin-dependent kinases (CDKs), particularly CDK2.[1] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] The CDK2/Cyclin E complex, for instance, plays a pivotal role in the G1/S phase transition of the cell cycle.[3] Inhibition of CDK2 can thus lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.[4]
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition and its downstream effects.
Caption: The CDK2/Cyclin E signaling pathway and the point of inhibition by 2-amino-6-arylpyridines.
The versatile synthesis of 2-amino-6-arylpyridines allows for the creation of extensive libraries for screening against CDK2 and other relevant kinases. The ability to readily modify the aryl group provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Conclusion
The synthetic route utilizing this compound provides a robust and scalable method for the production of a wide array of 2-amino-6-arylpyridines. These compounds are valuable building blocks in drug discovery, particularly for the development of inhibitors targeting key cellular processes such as the cell cycle, with the potential to lead to novel cancer therapeutics. The detailed protocols and data presented herein serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols for Sonogashira Coupling with Tert-butyl (6-bromopyridin-2-YL)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing tert-butyl (6-bromopyridin-2-yl)carbamate. This key transformation enables the formation of a carbon-carbon bond between the pyridine scaffold and a terminal alkyne, yielding versatile alkynylpyridine intermediates crucial for the synthesis of novel therapeutic agents and functional materials.
The Sonogashira reaction is a powerful cross-coupling method catalyzed by palladium and copper complexes, valued for its mild reaction conditions and broad functional group tolerance.[1][2] The resulting 2-amino-6-alkynylpyridine derivatives are significant building blocks in medicinal chemistry, as the pyridine ring is a common motif in pharmacologically active compounds. The Boc-protecting group on the amine allows for further synthetic manipulations.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired alkynylpyridine and regenerates the active palladium(0) catalyst.[1][2]
Diagram 1: Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | THF/Et₃N | THF/Et₃N | RT | 16 | 93 |
| 4 | 2-Bromopyridine | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 91 |
Data in this table is derived from reactions with analogous, but not identical, substrates.[3][4][5]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
General Procedure (Copper-Cocatalyzed)
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N in a 2:1 ratio).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. A wash with a saturated aqueous solution of ammonium chloride can help remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (6-alkynylpyridin-2-yl)carbamate.
Diagram 2: Experimental Workflow for Sonogashira Coupling
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyridine C6 Position via tert-Butyl (6-bromopyridin-2-YL)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Functionalization of the pyridine ring, particularly at the C6 position, is a key strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules. tert-Butyl (6-bromopyridin-2-yl)carbamate serves as a versatile and valuable starting material for such modifications. The Boc-protecting group allows for a wide range of palladium-catalyzed cross-coupling reactions at the C6-bromo position, followed by a straightforward deprotection to unveil the 2-amino group. This document provides detailed protocols and application notes for the Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, amino, and alkynyl functionalities, respectively, at the C6 position of the pyridine core.
Strategic Approach to C6 Functionalization
The overall synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with a suitable coupling partner, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the desired 6-substituted-2-aminopyridine. This two-step sequence allows for the introduction of diverse functionalities at the C6 position.
Data Presentation
Table 1: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3.0) | Toluene | 100 | 16 | 92[4] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | n-Butanol | 100 | 18 | 88[5] |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 78[5] |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 95 |
| 2 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18 | 89 |
| 3 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | 80 | 14 | 55 |
| 4 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 82 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2.0) | THF | 65 | 16 | 93[6] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2.0) | Toluene | 80 | 12 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (2.0) | DMF | 100 | 8 | 85[6] |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3.0) | Acetonitrile | 70 | 24 | 75 |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol describes a representative Suzuki coupling reaction to synthesize tert-butyl (6-arylpyridin-2-yl)carbamate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a representative Buchwald-Hartwig amination to synthesize tert-butyl (6-aminopyridin-2-yl)carbamate derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the this compound and the degassed solvent.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
The Versatile Role of Tert-butyl (6-bromopyridin-2-YL)carbamate in the Synthesis of Bioactive Heterocycles
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl (6-bromopyridin-2-YL)carbamate is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of bioactive heterocyclic compounds. Its utility lies in the presence of a Boc-protected amine and a bromine atom on the pyridine ring, which allows for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are instrumental in the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the development of novel therapeutic agents.
Key Applications in Bioactive Heterocycle Synthesis
The 2-aminopyridine moiety is a privileged structure found in numerous biologically active compounds, including kinase inhibitors. This compound serves as an excellent precursor for the synthesis of substituted 2-aminopyridines, which are crucial intermediates in the development of drugs targeting various diseases.
One prominent example is its application in the synthesis of spleen tyrosine kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1][2] Dysregulation of Syk activity has been implicated in inflammatory diseases and hematological malignancies, making it an attractive target for therapeutic intervention.
Data Presentation: Synthesis of a Syk Inhibitor Intermediate
The following table summarizes the quantitative data for the synthesis of a key intermediate in the preparation of a Syk inhibitor, as detailed in patent US20140275037A1.
| Starting Material | Reaction Type | Coupling Partner | Product | Yield (%) |
| This compound | Suzuki-Miyaura Coupling | 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Tert-butyl (6-(4-tert-butylphenyl)pyridin-2-yl)carbamate | 81% |
Experimental Protocols
Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the synthesis of Tert-butyl (6-(4-tert-butylphenyl)pyridin-2-yl)carbamate, a key intermediate for a Syk inhibitor.
Materials:
-
This compound
-
2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 3.48 mmol) in 1,4-dioxane (15 mL) and water (5 mL) was added 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 g, 3.83 mmol) and sodium carbonate (1.1 g, 10.4 mmol).
-
The mixture was degassed with nitrogen for 10 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.25 g, 0.35 mmol) was added, and the mixture was heated to 80 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue was purified by silica gel column chromatography to afford Tert-butyl (6-(4-tert-butylphenyl)pyridin-2-yl)carbamate as a solid.
Yield: 81%
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general methodology for the amination of bromopyridines, adapted from a procedure for a structurally similar substrate.[3] This reaction is crucial for introducing diverse amino functionalities to the pyridine core.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)2)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask fitted with a magnetic stir bar, add Pd(OAc)2 (0.05 equiv.), the phosphine ligand (0.10 equiv.), and sodium tert-butoxide (2.2 equiv.).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 5 minutes.
-
Add anhydrous toluene via syringe and stir the mixture.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates, typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and rinse the reaction flask with diethyl ether.
-
Wash the organic solution with brine and water.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted aminopyridine derivative.
Mandatory Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Simplified Syk Signaling Pathway.
References
- 1. Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Tert-butyl (6-bromopyridin-2-YL)carbamate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of Tert-butyl (6-bromopyridin-2-YL)carbamate.
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound are a common challenge. The issues often stem from the electronic properties of the pyridine ring and potential catalyst inhibition. This guide provides a systematic approach to diagnosing and resolving these common problems.
Problem 1: Low to No Conversion of Starting Material
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Catalyst Deactivation/Inhibition | The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[1] Consider using palladium pre-catalysts designed for challenging substrates. |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich pyridine ring may exhibit lower reactivity. Increase the reaction temperature cautiously (e.g., in 10 °C increments from 80 °C to 110 °C).[1] Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with highly active ligands. |
| Poor Reagent Quality | Ensure the boronic acid or ester is pure and has not degraded. Use fresh or recently purchased reagents. The base and solvents should be anhydrous and of high purity. |
| Suboptimal Base | The choice of base is critical for the transmetalation step. A base screen is recommended, including common choices like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] The optimal base is often dependent on the solvent system. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent system (e.g., from dioxane/water to DMF or toluene/water).[1] |
Problem 2: Significant Side Product Formation
Possible Causes and Solutions:
| Side Product | Possible Cause | Recommended Action |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[1] | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1][2] Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Protodeboronation | Hydrolysis of the boronic acid, often exacerbated by aqueous bases and high temperatures.[1] | Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Minimize the amount of water in the reaction or consider anhydrous conditions. Keep reaction times as short as possible. |
| Debromination (Protodehalogenation) | Formation of Tert-butyl (pyridin-2-yl)carbamate. | This can be caused by trace palladium hydride species. Screening different bases and solvents may mitigate this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 2-bromopyridines often challenging?
A1: The primary challenge arises from the pyridine nitrogen's lone pair of electrons, which can coordinate to the palladium catalyst and inhibit its activity.[1] This can slow down or completely halt the catalytic cycle. Additionally, the electronic nature of the pyridine ring can affect the reactivity of the C-Br bond in the oxidative addition step.
Q2: Which catalyst and ligand system is a good starting point for this substrate?
A2: For 2-bromopyridines, especially those with electron-donating groups, catalyst systems with bulky and electron-rich phosphine ligands are highly recommended. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos.[1]
Q3: How critical is the choice of base?
A3: The base is crucial as it facilitates the transmetalation step by forming a more nucleophilic boronate species. The optimal base is highly dependent on the substrates, catalyst, and solvent. An inorganic base like K₃PO₄ or Cs₂CO₃ is often effective for challenging couplings.[2] A screening of different bases is recommended for optimization.
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promotes the homocoupling of the boronic acid, both of which will significantly lower the yield of your desired product.[1] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential for good results and reproducibility.
Q5: My boronic acid is old. Can I still use it?
A5: Boronic acids can degrade over time, especially through protodeboronation if exposed to moisture. It is highly recommended to use fresh or purified boronic acids. Alternatively, converting the boronic acid to a more stable pinacol ester or trifluoroborate salt can improve results.[1]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving 2-bromopyridine derivatives. This data, compiled from literature on similar substrates, can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane | 100 | High |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | DME/H₂O | 85 | Moderate to Good |
| PdCl₂(dppf) (3) | dppf | Na₂CO₃ | DMF | 90 | Good |
Note: Yields are qualitative and based on typical outcomes for these catalyst systems with 2-bromopyridine substrates.[2][3]
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields
| Base (2.0 equiv) | Solvent System | Temperature (°C) | Typical Yield |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | High |
| Cs₂CO₃ | Dioxane | 100 | High |
| K₂CO₃ | Toluene/H₂O (4:1) | 90 | Good |
| Na₂CO₃ | DMF | 100 | Moderate to High |
Note: The effectiveness of a base is highly dependent on the specific substrates and catalyst system used.[1][2]
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with degassed water)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a counterflow of inert gas, add this compound, the arylboronic acid/ester, and the base.
-
Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, ensure all components are thoroughly degassed.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key aspects of the Suzuki coupling process and a troubleshooting workflow.
References
Technical Support Center: Catalyst Inhibition by Pyridine Nitrogen in Reactions with Tert-butyl (6-bromopyridin-2-YL)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in cross-coupling reactions involving tert-butyl (6-bromopyridin-2-yl)carbamate. The inherent Lewis basicity of the pyridine nitrogen in this substrate can lead to catalyst inhibition, resulting in low yields or reaction failure. This guide offers practical solutions and detailed experimental protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the lone pair of electrons on the pyridine nitrogen atom. This nitrogen can coordinate strongly to the palladium catalyst, forming a stable, inactive complex. This process, often called catalyst poisoning, can halt or significantly slow down the catalytic cycle.[1][2] The proximity of the Boc-protected amino group at the 2-position can further influence the electronic environment and steric hindrance around the catalytic center.
Q2: What are the common signs of catalyst inhibition in my reaction?
A2: Common indicators of catalyst inhibition include:
-
Low or no conversion: The starting material remains largely unreacted even after extended reaction times.
-
Stalled reaction: The reaction proceeds initially but stops before completion.
-
Formation of palladium black: The catalyst decomposes and precipitates out of the solution as black particles, indicating the formation of inactive palladium(0) aggregates.[1]
-
Inconsistent results: Difficulty in reproducing reaction outcomes.
Q3: How does the Boc protecting group affect the reaction?
A3: The tert-butoxycarbonyl (Boc) group on the amino nitrogen is generally stable under many cross-coupling conditions. However, its presence can influence the steric environment around the pyridine nitrogen and the bromine atom. While it is an electron-withdrawing group, which can be beneficial, its bulkiness may also play a role in the interaction with the catalyst.
Q4: What are the most common side reactions to look out for?
A4: Besides low conversion due to catalyst inhibition, other common side reactions include:
-
Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom, especially in the presence of water and a strong base. Using boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions can minimize this.[2]
-
Dehalogenation: The bromine atom is replaced by a hydrogen atom. This can be promoted by certain solvents or bases.
-
Homocoupling: Two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) couple with each other. This is often caused by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[2]
Troubleshooting Guides
Issue 1: Low to No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and disfavor coordination of the pyridine nitrogen.[2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., Buchwald G3 pre-catalysts) to ensure the efficient generation of the active Pd(0) species. |
| Inactive Catalyst | 1. Use a Fresh Batch of Catalyst: Palladium catalysts can degrade over time. Ensure proper storage under an inert atmosphere. 2. Consider a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more effective than in-situ reduction of a Pd(II) pre-catalyst.[3] |
| Suboptimal Base or Solvent | 1. Screen Different Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective in Suzuki reactions, while stronger bases like NaOtBu or K₃PO₄ are common in Buchwald-Hartwig aminations.[3][4] 2. Optimize Solvent System: Ensure all reactants are soluble. Common solvents include dioxane, toluene, and DMF. For Suzuki reactions, a mixture with water is often used.[3] |
| Low Reaction Temperature | Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor for any signs of decomposition. |
Issue 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Steps |
| Slow Catalytic Turnover | 1. Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand can help stabilize the active catalyst and prevent agglomeration. 2. Use a More Active Catalyst System: Switching to a more efficient ligand or pre-catalyst can speed up the catalytic cycle, reducing the lifetime of unstable Pd(0) intermediates. |
| Presence of Oxygen | Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] |
Quantitative Data Presentation
The following tables summarize representative reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Data for the exact substrate, this compound, is limited in the literature for Suzuki and Sonogashira reactions. Therefore, the data presented in Tables 1 and 3 are for closely related 2-bromopyridine derivatives and should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 16 | ~80-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | ~90* |
*Yields are estimated based on reactions with similar 2-bromopyridine substrates.
Table 2: Buchwald-Hartwig Amination of a tert-Butyl (6-bromopyridin-2-yl)piperazine Carboxylate [5]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Isopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2) | Toluene | 80 | 14 | 93 |
| 2 | N-Methylbenzylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | reflux | 1 | 91 |
| 3 | Methylamine | - | - | NaOtBu (2) | Toluene | 80 | 14 | 77 |
| 4 | Propylamine | - | - | NaOtBu (2) | Toluene | 80 | 14 | 73 |
Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridine Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 80 | 6 | ~85-95 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NH | Toluene | 60 | 12 | ~80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Cs₂CO₃ | Dioxane | 100 | 8 | ~75-85* |
*Yields are estimated based on reactions with similar 2-bromopyridine substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.[3]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₃PO₄; 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be adapted for specific amines.[6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., a G3-Buchwald pre-catalyst; 2 mol%), a phosphine ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu; 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is a representative procedure and may require optimization.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., Et₃N or i-Pr₂NH; 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Palladium-Catalyzed Coupling of Boc-Protected Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed coupling reactions of Boc-protected bromopyridines.
General Issues & FAQs
Q1: Why are my palladium-catalyzed coupling reactions with Boc-protected bromopyridines failing or giving low yields?
A1: Low yields or reaction failures with these substrates often stem from a few common issues:
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Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a prevalent issue, especially with 2-bromopyridines.[1] The use of bulky phosphine ligands can often mitigate this by sterically shielding the palladium.
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivating prematurely. This can be due to impurities in reagents or solvents, or the presence of oxygen.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodebromination, homocoupling, and Boc-deprotection.
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Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand is critical and often substrate-specific.
Q2: How can I minimize catalyst inhibition by the pyridine nitrogen?
A2: Employing sterically hindered and electron-rich phosphine ligands is the most common strategy. Ligands like SPhos, XPhos, and RuPhos are often effective as their bulkiness prevents the pyridine nitrogen from coordinating to the palladium atom.[1]
Q3: What are the signs of catalyst decomposition?
A3: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates that the soluble, active palladium catalyst has agglomerated and crashed out of the solution, halting the catalytic cycle. A reaction mixture that fails to change color or stalls after initial product formation can also indicate catalyst deactivation.[2]
Troubleshooting Specific Coupling Reactions
Here you will find detailed troubleshooting guides for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a bromopyridine and an organoboron compound.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inhibition: Pyridine nitrogen is coordinating to the palladium catalyst.[1][3] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] |
| Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated by oxygen.[3] | Ensure all reagents and solvents are pure and thoroughly degassed. | |
| Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. | The choice of base is critical. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] Ensure adequate water content in the solvent system (e.g., dioxane/water) to facilitate this step. | |
| Protodeboronation of Boronic Acid | The boronic acid is being replaced by a hydrogen atom from a proton source (e.g., water, solvent). | Use anhydrous solvents and consider more stable boron reagents like boronic esters (e.g., pinacol esters) or MIDA boronates.[1] Using a milder base like KF can also help.[4] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[3][5] | Rigorously degas all solvents and the reaction mixture. Running the reaction under a strict inert atmosphere (Argon or Nitrogen) is crucial.[1] |
| Dehalogenation (Protodebromination) | The bromopyridine is reduced to the corresponding pyridine. | This can be promoted by certain phosphine ligands and bases at elevated temperatures.[3] Consider using a different ligand, a milder base, or lowering the reaction temperature. |
| Boc-Deprotection | The Boc protecting group is being cleaved under the reaction conditions. | Avoid strongly acidic or basic conditions if possible. If a strong base is required, consider lowering the reaction temperature and time. Screening different bases (e.g., K₂CO₃ vs. K₃PO₄) may identify one that is less harsh on the Boc group. |
Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes the effect of different ligands on the yield of a Suzuki-Miyaura coupling reaction, which can be a starting point for optimization.
| Bromopyridine Substrate | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low to moderate |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMF/H₂O | 90 | Good |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | Excellent |
This table is a representation of typical outcomes and yields will vary based on specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected Bromopyridine
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Boc-protected bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
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Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagrams: Suzuki-Miyaura Coupling
References
Overcoming protodeboronation in Suzuki reactions of Tert-butyl (6-bromopyridin-2-YL)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of tert-butyl (6-bromopyridin-2-yl)carbamate. The primary focus is on overcoming the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of 2-aminopyridine derivatives?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond. This consumes the boronic acid reagent, leading to the formation of a deboronated byproduct and reducing the yield of the desired coupled product. 2-Substituted pyridines, including this compound, are particularly susceptible to this side reaction due to the electronic properties of the pyridine ring.
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate protodeboronation:
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Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.
-
Choice of Base: Strong bases can increase the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.
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Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased degradation of the boronic acid reagent.
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Inefficient Catalyst System: If the rate of the Suzuki coupling is slow, the boronic acid has more time to undergo protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common method for detecting protodeboronation is through analysis of the crude reaction mixture by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the arene corresponding to your boronic acid (i.e., the boronic acid group replaced by a hydrogen) is a strong indicator. Consistently low yields of the desired product, even with full consumption of the starting this compound, can also suggest that protodeboronation is a significant side reaction.
Q4: Are there more stable alternatives to boronic acids for this reaction?
A4: Yes, using more stable boronic acid derivatives is a highly effective strategy to mitigate protodeboronation. Common alternatives include:
-
Pinacol Esters (Bpin): These are generally more stable than the corresponding boronic acids and are a common choice to reduce protodeboronation.
-
MIDA Esters (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that can be used in a "slow release" strategy, where the active boronic acid is gradually generated in situ.
-
Trifluoroborate Salts (BF3K): These salts also offer increased stability compared to boronic acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield of Desired Product with Significant Protodeboronation | 1. Unstable boronic acid. 2. Harsh reaction conditions (high temperature, strong base). 3. Presence of water. | 1. Switch to a more stable boronic acid derivative (e.g., pinacol ester, MIDA ester, or trifluoroborate salt). 2. Lower the reaction temperature and shorten the reaction time. 3. Use a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. 4. Ensure all solvents and reagents are anhydrous and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inconsistent Yields Between Batches | 1. Decomposition of boronic acid upon storage. 2. Variable quality of reagents or solvents. | 1. Use freshly purchased or prepared boronic acid/ester. 2. Store boronic acid derivatives under an inert atmosphere at low temperatures. 3. Ensure consistent quality and dryness of all reagents and solvents for each reaction. |
| Formation of Significant Homocoupling Byproduct (Ar-Ar) | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Thoroughly degas all solvents and reagents before use. 2. Maintain a strict inert atmosphere throughout the reaction. 3. Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄. |
| Reaction is Sluggish or Incomplete | 1. Ineffective catalyst system for the substrate. 2. Catalyst deactivation by the pyridine nitrogen. | 1. Screen different palladium catalysts and ligands. For 2-substituted pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. 2. Increase the catalyst loading modestly. 3. Ensure the chosen base is appropriate for the catalyst system. |
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling of 2-Aminopyridine Derivatives
The following tables summarize reaction conditions for the Suzuki coupling of 2-aminopyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Catalyst and Ligand Systems
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 2-5 | A common, though sometimes less active, Pd(0) catalyst. |
| Pd(OAc)₂ | SPhos | 2 / 4 | Effective for electron-rich and sterically hindered substrates. |
| Pd₂(dba)₃ | XPhos | 2.5 / 5 | A robust system for challenging couplings. |
| PdCl₂(dppf) | dppf (internal) | 3-5 | A versatile catalyst for a range of Suzuki couplings. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O | 80 - 100 |
| K₂CO₃ | 2.0 | Toluene | 100 - 110 |
| Cs₂CO₃ | 2.0 - 2.5 | THF / H₂O | 80 - 100 |
| Na₂CO₃ | 2.0 | DME | 80 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acid derivatives.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
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Pd(dppf)Cl₂ (0.03 equiv)
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K₃PO₄ (3.0 equiv, finely ground)
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Anhydrous 1,4-Dioxane
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Degassed Water
Procedure:
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To a flame-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.
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Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
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Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 4:1 to 10:1 v/v ratio) via syringe.
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Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki reactions.
Technical Support Center: Purification of Crude Tert-butyl (6-bromopyridin-2-YL)carbamate Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude reaction mixtures of Tert-butyl (6-bromopyridin-2-YL)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil and will not crystallize | 1. Presence of residual solvent. 2. Impurities depressing the melting point. 3. Product is inherently an oil at room temperature. | 1. Dry the product under high vacuum. 2. Attempt purification by column chromatography. 3. If the product is pure, proceed with the oily form. |
| Low yield of purified product | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Co-elution of product with impurities during chromatography. 4. Product streaking or tailing on the silica gel column. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Perform multiple extractions with the organic solvent. 3. Optimize the mobile phase for better separation. 4. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. |
| Presence of starting material (2-amino-6-bromopyridine) in the final product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion. 2. Use a more polar solvent system during column chromatography to separate the more polar starting material. |
| Presence of di-Boc protected by-product | 1. Use of excess di-tert-butyl dicarbonate (Boc₂O). | 1. Use a stoichiometric amount of Boc₂O. 2. The di-Boc by-product is less polar and can be separated by column chromatography. |
| Product degradation during purification | 1. The compound may be sensitive to the acidic nature of silica gel. | 1. Use deactivated silica gel (e.g., by pre-treating with triethylamine). 2. Consider using a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for purification are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For this compound, solvent systems such as ethyl acetate/hexanes or dichloromethane/hexanes are often good starting points. It is recommended to test a small amount of the crude material in various solvents to find the optimal one.
Q3: What is a typical eluent system for flash column chromatography of this compound?
A3: A common eluent system for purifying this compound is a gradient of ethyl acetate in hexanes. A typical starting point would be 5-10% ethyl acetate in hexanes, with the polarity gradually increasing. Due to the basic nature of the pyridine ring, peak tailing can be an issue. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.
Q4: How can I monitor the progress of the column chromatography?
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Use the same eluent system for TLC as for the column. The product can be visualized under UV light (254 nm).
Q5: My purified product appears as a white solid, but the NMR spectrum shows impurities. What should I do?
A5: If NMR analysis reveals the presence of impurities after initial purification, a second purification step is necessary. If you initially performed a recrystallization, try column chromatography, and vice-versa. Optimizing the conditions of your initial purification method (e.g., changing the solvent system) may also resolve the issue.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Preparation of the Column:
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Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
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Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) until the solid is completely dissolved.
-
-
Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
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Allow the hot solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Optimizing Cross-Coupling Reactions of Tert-butyl (6-bromopyridin-2-yl)carbamate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the cross-coupling of tert-butyl (6-bromopyridin-2-yl)carbamate. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
General Troubleshooting for Pyridine Cross-Coupling
The presence of the pyridine nitrogen in this compound can present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to inhibition and low yields.[1][2] Careful selection of ligands, bases, and reaction conditions is crucial for success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is giving low to no yield. What are the common causes?
Low yields with bromopyridine substrates are often due to several factors:
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Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can shield the palladium and prevent this coordination.[1]
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Inefficient Oxidative Addition: The C-Br bond on the pyridine ring can be less reactive compared to other aryl bromides. More electron-rich and bulky ligands can facilitate this often rate-determining step. Increasing the reaction temperature may also be beneficial.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step. A screening of different bases and solvent systems is often necessary.[1]
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially pyridineboronic acids which are prone to hydrolysis.[3] Using more stable boronic esters, such as pinacol or MIDA esters, can mitigate this issue.[1][4]
Q2: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?
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Homocoupling: This side reaction, the coupling of two molecules of the boronic acid or two molecules of the bromopyridine, is often promoted by the presence of oxygen.[1] It is crucial to thoroughly degas the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1]
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Protodeboronation: This is the replacement of the boronic acid group with a proton from the solvent or trace amounts of water. To minimize this, use anhydrous solvents, consider more stable boronic esters, or use potassium trifluoroborate salts.[1]
Q3: My reaction is not reproducible. What factors should I check?
Lack of reproducibility can stem from several sources:
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Atmosphere Control: Inconsistent degassing or failure to maintain an inert atmosphere can lead to variable results.[3]
-
Reagent Quality: The purity and stability of reagents, especially the boronic acid and the palladium catalyst, are critical. Using fresh reagents from reliable sources is recommended.[3]
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Water Content: The amount of water in the solvent system can significantly impact the reaction. While some Suzuki reactions benefit from aqueous co-solvents, the ratio should be consistent.[3][5]
Optimized Reaction Conditions for Suzuki Coupling
The following table summarizes representative conditions for Suzuki coupling reactions involving aminopyridine derivatives.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | Moderate to Good | [6][7] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16-24 | ~80 (with other substrates) | [8] |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 1-2 | 90 (initially) | [3] |
| 4 | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (1.2) | K₃PO₄ (1.7) | 1,4-Dioxane/H₂O (2:1) | Reflux | - | ~80 | [3] |
Detailed Experimental Protocol: Suzuki Coupling (Conventional Heating)
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
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Inerting: Evacuate and backfill the flask with the inert gas three times.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing the coupling of this compound with a wide range of primary and secondary amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?
Success in Buchwald-Hartwig amination relies on the careful exclusion of air and moisture, and the selection of an appropriate catalyst system.
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Catalyst System: The choice of palladium catalyst and phosphine ligand is crucial. Systems like Pd(OAc)₂ with bulky, electron-rich ligands (e.g., dppp, XantPhos) are often effective.[9][10] Pre-catalysts like RuPhos- and BrettPhos-precatalysts can also give high yields.[11]
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Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is commonly used.[9] For substrates with sensitive functional groups, soluble organic bases like DBU can be an alternative.[10]
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Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure all reagents are added under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Q2: My reaction is sluggish or incomplete. How can I improve the conversion?
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Temperature: While some reactions proceed at room temperature, heating is often necessary. Refluxing in a solvent like toluene is common.[9] However, for some substrates, lowering the temperature can actually increase the yield.[11]
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Ligand Choice: If one ligand is not effective, screening others is recommended. The steric and electronic properties of the ligand have a profound impact on the reaction outcome.
-
Base Equivalents: Ensure a sufficient excess of the base is used (typically >2 equivalents) to facilitate the deprotonation of the amine.[9]
Optimized Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (2.2) | Toluene | Reflux | 1 | 90.7 | [9] |
| 2 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu (1.9) | Toluene | Reflux | - | 55 | [9] |
| 3 | Various Amines | XantPhos Pd G3 (5) | - | DBU (2.0) | MeCN/PhMe | 140 | 1 | - | [10] |
| 4 | Morpholine | RuPhos-precatalyst | - | LiHMDS | - | - | - | High | [11] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
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Preparation: In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium source (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppp, 10 mol%), and the base (e.g., NaOt-Bu, 2.2 equiv).[9]
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene.[9]
-
Reaction: Seal the vessel and heat the mixture to reflux (typically 80-110 °C) for the desired time (e.g., 1-12 hours), with stirring.[9][12]
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like diethyl ether and quench with a saturated aqueous solution of ammonium chloride or water.[9][12]
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9][12]
-
Purification: Purify the crude product by flash chromatography.[9]
Heck and Sonogashira Couplings
While less specific data is available for the title compound, the general principles for Heck and Sonogashira couplings can be applied, with special consideration for the pyridine substrate.
Heck Reaction: General Guidance
The Heck reaction couples the bromopyridine with an alkene.
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources.[13]
-
Base: Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are typically used to neutralize the HBr formed.[13]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are common choices.[13]
-
Troubleshooting: Low reactivity can be addressed by increasing the temperature (100-140 °C) or screening different phosphine ligands.
| Typical Conditions for Heck Reaction | |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 100-120 °C |
| Reference | [13] |
Sonogashira Coupling: General Guidance
The Sonogashira reaction couples the bromopyridine with a terminal alkyne.
-
Catalyst System: This reaction typically requires a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. Copper-free protocols also exist.[14][15]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required and often serves as the solvent as well.[14]
-
Solvent: THF is a common co-solvent.[10]
-
Troubleshooting: If the reaction fails, ensure the copper co-catalyst is fresh and the alkyne is of high purity. Degassing is critical to prevent oxidative homocoupling of the alkyne.
| Typical Conditions for Sonogashira Coupling | |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Co-catalyst | CuI (2 mol%) |
| Base | NEt₃ (3.0 equiv) |
| Solvent | THF |
| Temperature | 100 °C |
| Reference | [10] |
Visual Guides and Workflows
Experimental and Troubleshooting Diagrams
The following diagrams illustrate a typical experimental workflow and a troubleshooting guide for optimizing cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Logical relationships in optimizing cross-coupling reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. DSpace [repository.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Incomplete Boc Deprotection of 2-Aminopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of 2-aminopyridine derivatives. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of a 2-aminopyridine derivative is incomplete. What are the most common causes?
Incomplete Boc deprotection of 2-aminopyridine derivatives can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA or hydrochloric acid - HCl), degradation of the acid (TFA is hygroscopic), or the electronic properties of your specific 2-aminopyridine derivative.[1]
-
Protonation of the Pyridine Nitrogen: The pyridine nitrogen atom can be protonated by the acid, forming a pyridinium salt. This can alter the substrate's solubility and electronic character, potentially slowing down the deprotection of the exocyclic amine.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate. While many Boc deprotections are rapid at room temperature, challenging substrates may require longer times or gentle heating.[1]
-
Steric Hindrance: Bulky substituents on the pyridine ring or near the amino group can sterically hinder the approach of the acid to the Boc group, thereby slowing the rate of cleavage.
-
Solvent Choice: The solvent can influence the reaction's effectiveness. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection, while dioxane is often used for HCl.[1][2] The solubility of the starting material and the pyridinium salt intermediate in the chosen solvent is crucial.
Q2: How can I monitor the progress of my Boc deprotection reaction?
You can monitor the reaction progress using the following techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the starting material (Boc-protected amine) and the appearance of the product (free amine). The deprotected amine is typically more polar and will have a lower Rf value. Staining with ninhydrin can be useful as it specifically detects primary amines, which will appear as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more quantitative assessment of the reaction progress by showing the relative amounts of starting material, product, and any byproducts. It also confirms the mass of the desired product.
Q3: What are the common side reactions during the Boc deprotection of 2-aminopyridine derivatives?
A potential side reaction is the tert-butylation of the electron-rich pyridine ring or the deprotected amino group.[3] This occurs when the tert-butyl cation generated during the cleavage of the Boc group acts as an alkylating agent. Using scavengers like anisole or thioanisole can help to trap the tert-butyl cation and minimize this side reaction.[3]
Q4: Should I use TFA or HCl for the deprotection?
Both TFA and HCl are effective for Boc deprotection, and the choice depends on your specific substrate and downstream applications.[1]
-
TFA is a strong acid, often used in DCM, and typically provides fast deprotection.[1] However, the resulting trifluoroacetate salt can sometimes be oily and difficult to handle.
-
HCl , commonly used as a solution in dioxane or methanol, often yields a crystalline hydrochloride salt of the amine, which can facilitate purification by precipitation and filtration.[1]
For substrates with other acid-sensitive functional groups, a careful selection of the acid and reaction conditions is necessary to ensure selective Boc removal.
Troubleshooting Guide
If you are experiencing incomplete Boc deprotection, consider the following troubleshooting steps:
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Managing Steric Hindrance in Reactions of Tert-butyl (6-bromopyridin-2-YL)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving tert-butyl (6-bromopyridin-2-YL)carbamate. The inherent steric bulk of the tert-butoxycarbonyl (Boc) protecting group in proximity to the reactive bromide site presents unique challenges in various chemical transformations.
Troubleshooting Guides
This section addresses specific issues encountered during common reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
| Potential Cause | Recommended Solution(s) |
| Catalyst Deactivation/Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species. To mitigate this, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle.[1][2] |
| Inefficient Oxidative Addition | The steric hindrance from the ortho-Boc-amino group can impede the approach of the palladium catalyst to the C-Br bond. Increasing the reaction temperature (typically 80-110 °C) can provide the necessary activation energy.[1] Utilizing a more active palladium pre-catalyst (e.g., G3 or G4 palladacycles) can also facilitate this step. |
| Poor Reagent Quality | Boronic acids and their derivatives are susceptible to degradation. Use fresh, high-purity reagents. For Suzuki-Miyaura couplings, consider using more stable boronate esters, such as pinacol esters. Ensure all solvents are anhydrous and thoroughly degassed. |
| Suboptimal Base Selection | The choice of base is critical for reaction efficiency. For Suzuki-Miyaura reactions, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required to deprotonate the amine. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation (Debromination) | The palladium-aryl intermediate reacts with a hydride source in the reaction mixture. | Use anhydrous solvents and reagents. For Suzuki couplings, switch to a non-protic solvent and a base less prone to promoting this side reaction, like K₃PO₄.[3] For Buchwald-Hartwig reactions, ensure the amine coupling partner is not a significant hydride source. |
| Homocoupling of Coupling Partners | This is often promoted by the presence of oxygen, which can lead to the oxidative coupling of boronic acids in Suzuki reactions or amines in Buchwald-Hartwig reactions. | Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Using a Pd(0) source like Pd₂(dba)₃ can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[4] |
Issue 3: Difficulty in Boc Deprotection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Standard acidic conditions (e.g., TFA in DCM) may be too mild or lead to side reactions with other functional groups. | Consider thermal deprotection by heating the substrate in a high-boiling solvent. This method avoids acidic reagents and can be cleaner for certain substrates.[5][6] Alternatively, using a milder acidic condition with a scavenger can prevent side reactions. |
| Substrate Degradation | The 2-aminopyridine product may be sensitive to strong acidic conditions. | Use milder deprotection methods. Acetic acid has been shown to facilitate N-Bn deprotection in similar systems and could be explored for Boc removal under less harsh conditions.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue with this compound?
A1: The tert-butyl group of the Boc protecting group is bulky and positioned ortho to the bromine atom. This proximity creates a sterically congested environment around the reaction center, which can hinder the approach of catalysts and reagents, thereby slowing down or preventing reactions like cross-coupling and nucleophilic substitution.
Q2: What are the best general conditions for a Suzuki-Miyaura coupling with this substrate?
A2: For a successful Suzuki-Miyaura coupling, a combination of a palladium catalyst with a bulky, electron-rich biarylphosphine ligand is recommended. A typical starting point would be Pd₂(dba)₃ as the palladium source and SPhos or XPhos as the ligand, with a base such as K₃PO₄ in an anhydrous solvent like toluene or dioxane.[2][8]
Q3: Can I perform a Buchwald-Hartwig amination on this substrate with a primary amine?
A3: Yes, but careful selection of the catalytic system is crucial. Due to the steric hindrance, a highly active catalyst system is required. Systems employing bulky ligands like BrettPhos have been designed for coupling with primary amines.[9] A strong base like NaOtBu or LiHMDS is generally necessary.
Q4: Are there alternatives to palladium-catalyzed reactions for functionalizing the 6-position?
A4: While palladium-catalyzed cross-coupling reactions are the most common, nucleophilic aromatic substitution (SNAr) could be an alternative if a sufficiently strong nucleophile is used and the pyridine ring is activated. However, the electron-donating nature of the Boc-amino group makes SNAr challenging.
Q5: How can I monitor the progress of these reactions effectively?
A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
Quantitative Data Summary
The following tables provide representative quantitative data for cross-coupling reactions of structurally similar 2-bromopyridine derivatives. While specific data for this compound is limited in the literature, these examples serve as a valuable guide for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | THF | 80 | 12 | High | General conditions for 4-bromopyridine.[2] |
| 2 | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (excess) | Toluene/H₂O (10:1) | 100 | 16-24 | Low (3-15) | Challenging coupling with an electron-rich arylboronic ester.[10] |
| 3 | CataCXium A palladacycle | - | Cs₂CO₃ (excess) | 2-MeTHF/H₂O | 80 | - | 95 | Optimized for unprotected ortho-bromoanilines.[11] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Amine | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (0.05) | dppp (0.10) | NaOtBu (2.2) | N-methyl(phenyl)methanamine | Toluene | Reflux | 90.7 | For a piperazine-substituted 2-bromopyridine.[12] |
| 2 | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.0) | Isopropylamine | Toluene | 80 | 93 | For a piperazine-substituted 2-bromopyridine.[12] |
| 3 | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Various amines | Toluene/Dioxane | 80-110 | Good | General conditions for challenging substrates.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reagent and Catalyst Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reactant and Solvent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.). Add the degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Preventing homocoupling of boronic acids with Tert-butyl (6-bromopyridin-2-YL)carbamate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, specifically addressing the challenge of preventing boronic acid homocoupling with substrates like Tert-butyl (6-bromopyridin-2-YL)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1][2] This is particularly problematic because it consumes your valuable boronic acid, leading to a lower yield of the desired cross-coupled product. Furthermore, the resulting homocoupled impurity can be structurally similar to your target molecule, complicating purification efforts.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main factors that promote boronic acid homocoupling are the presence of dissolved oxygen and an excess of Palladium(II) species at the beginning of the reaction.[2][3][4]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[1][2][5][6] This Pd(II) species can then enter a catalytic cycle that favors the homocoupling of the boronic acid.[1][6]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2][4] This is especially prevalent at the start of the reaction before the oxidative addition of the aryl halide has occurred.
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of all solvents and the reaction mixture is crucial for suppressing oxygen-mediated homocoupling.[1][3][4] Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes can displace dissolved oxygen.[1][2] For maximum efficiency, ensure the gas is introduced below the liquid's surface via a long needle or a sparging stone.[2]
-
Freeze-Pump-Thaw Cycles: For the most thorough oxygen removal, you can freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases from the frozen solid, and then thaw the solvent under an inert atmosphere. Repeating this cycle three to five times is very effective.[2]
Q4: Can my choice of catalyst and ligand impact the extent of homocoupling?
A4: Absolutely. The selection of the palladium source and the associated ligand is critical.
-
Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂ to minimize the initial concentration of Pd(II) that can lead to homocoupling.[1][3]
-
Ligands: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step to form your product and can suppress side reactions, including homocoupling.[1][7] Ligands like SPhos have been shown to be effective in challenging coupling reactions.[8]
Q5: Are there any chemical additives that can help suppress homocoupling?
A5: Yes, adding a mild reducing agent to the reaction mixture can be very effective.[4][9] For instance, adding potassium formate (1-2 equivalents) can help reduce any residual Pd(II) species to the active Pd(0) state at the start of the reaction, thereby preventing them from participating in the homocoupling pathway.[4][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with boronic acid homocoupling in your Suzuki-Miyaura reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of homocoupled byproduct (boronic acid dimer) | 1. Presence of dissolved oxygen in the reaction mixture.[1][5][11] | 1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[1][2][4] 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[2] |
| 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂) leading to initial homocoupling.[1][4] | 2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3] 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equiv.) to the reaction mixture before adding the catalyst.[4][10] | |
| Low yield of desired product despite consumption of starting materials | 3. Suboptimal catalyst or ligand for the specific substrates. This compound is an electron-rich aryl bromide, which can have slow oxidative addition.[12][13] | 3a. Screen different palladium catalysts and ligands.[1] 3b. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote the desired cross-coupling over side reactions.[1][8] |
| 4. Inappropriate base or solvent combination.[3] | 4a. Screen different bases. For polar aprotic solvents (e.g., DMF, Dioxane), K₃PO₄ or Cs₂CO₃ are often effective.[3] 4b. Ensure your solvent system (e.g., Dioxane/water, Toluene/water) is appropriate for your substrates and base.[3] | |
| Reaction fails to go to completion, with both starting material and homocoupled product observed | 5. Boronic acid instability leading to decomposition over the course of the reaction. | 5a. Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a MIDA boronate, which can provide a slow, controlled release of the boronic acid.[1] 5b. In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its decomposition and homocoupling.[3] |
| 6. Catalyst deactivation. | 6a. Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) throughout the entire process to prevent catalyst degradation.[3] 6b. Pre-heating the mixture of the aryl bromide, base, and catalyst before adding the boronic acid can sometimes be beneficial.[11] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the issue of boronic acid homocoupling.
Caption: A troubleshooting decision tree for minimizing boronic acid homocoupling.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize homocoupling for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents. Degas the chosen solvent (e.g., Dioxane/Water 4:1) by sparging with argon for at least 30 minutes prior to use.[1][2]
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][3]
-
Seal the flask and thoroughly purge the vessel by evacuating and backfilling with inert gas three times.[3]
3. Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).[1][8]
4. Solvent Addition and Final Degassing:
-
Perform a final degassing of the reaction mixture by carefully bubbling inert gas through the solution for 10-15 minutes.[2]
5. Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and to check for the formation of byproducts.
6. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Experimental Workflow Diagram
Caption: A step-by-step workflow for an optimized Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
Improving the stability of boronic esters for coupling with Tert-butyl (6-bromopyridin-2-YL)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing boronic esters in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the coupling with tert-butyl (6-bromopyridin-2-YL)carbamate.
Section 1: Frequently Asked Questions (FAQs)
Q1: My boronic ester appears to be decomposing before or during the reaction. How can I improve its stability?
A1: Boronic ester instability, often due to hydrolysis or protodeboronation, is a common challenge.[1][2] Consider the following strategies to enhance stability:
-
Use More Stable Boronic Ester Derivatives: While pinacol esters are common, other derivatives offer superior stability.[2] MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are known for their enhanced stability and can release the boronic acid slowly under reaction conditions, which can be advantageous.[2]
-
Anhydrous Conditions: Water can facilitate the hydrolysis of boronic esters back to the less stable boronic acids.[2] Employing anhydrous solvents and reagents can significantly mitigate this decomposition pathway.
-
Proper Storage: Store boronic esters under an inert atmosphere (nitrogen or argon) and at low temperatures to prolong their shelf life.
Q2: I am observing low to no yield in my coupling reaction between a boronic ester and this compound. What are the likely causes?
A2: Low or no product yield in Suzuki-Miyaura coupling can stem from several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of your boronic ester and decomposition of the palladium catalyst. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere throughout the reaction.
-
Suboptimal Base: The choice and quality of the base are critical. The base activates the boronic ester for transmetalation. For couplings involving aminopyridine derivatives, bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] Ensure the base is finely powdered and dry, especially when running under anhydrous conditions.
-
Ligand Issues: The phosphine ligand is crucial for the catalytic cycle. The aminopyridine moiety of your substrate can potentially coordinate to the palladium center, inhibiting the catalytic activity. Using bulky, electron-rich ligands can often overcome this issue.[3]
Q3: What are common side products in this reaction and how can I minimize them?
A3: Two common side reactions are protodeboronation and homocoupling of the boronic ester.
-
Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom. It is more prevalent with electron-rich or heteroaryl boronic esters. To minimize this, you can:
-
Homocoupling: The coupling of two boronic ester molecules can be promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is the most effective way to prevent this side product. Using a Pd(0) source directly can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
Q4: Can the Boc-protecting group on the aminopyridine interfere with the reaction?
A4: The tert-butoxycarbonyl (Boc) group is generally stable under typical Suzuki-Miyaura coupling conditions. However, prolonged heating at high temperatures in the presence of a strong base could potentially lead to its cleavage. It is always advisable to monitor the reaction for the appearance of any deprotected byproducts.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of boronic esters with this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust, air-stable precatalyst. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. |
| Improper Base | Try a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Suboptimal Solvent | If using a biphasic system (e.g., dioxane/water), ensure vigorous stirring to facilitate phase transfer. Consider switching to an anhydrous solvent system if boronic ester hydrolysis is suspected. |
| Ligand Inhibition | Increase the ligand-to-palladium ratio. Switch to a bulkier, more electron-rich phosphine ligand. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition. |
Issue 2: Significant Protodeboronation of the Boronic Ester
| Possible Cause | Troubleshooting Step |
| Presence of Water | Switch to strictly anhydrous conditions. Use anhydrous solvents and dry glassware. |
| Base is too Strong | Use a milder base such as K₂CO₃ or KF. |
| Unstable Boronic Ester | Switch to a more stable boronic ester derivative, such as a MIDA boronate or an organotrifluoroborate. |
Issue 3: Formation of Boronic Ester Homocoupling Product
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | Improve the degassing procedure for the solvent and reaction vessel. Ensure a leak-free setup under a positive pressure of inert gas. |
| Catalyst Choice | Use a Pd(0) catalyst source, such as Pd(PPh₃)₄, to avoid potential side reactions during the in-situ reduction of a Pd(II) precatalyst. |
Section 3: Data Presentation
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
This table provides a comparison of the relative reactivity of different boronic acid and ester derivatives in the transmetalation step of the Suzuki-Miyaura reaction. The rate constants (k) were determined at -30 °C.[4]
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ | Relative Rate |
| 1 | Arylboronic Acid | 0.58 | 1.0 |
| 2 | Catechol Boronic Ester | 1.96 | 3.4 |
| 3 | Glycol Boronic Ester | 12.1 | 21 |
| 4 | Dimethyl Boronic Ester | 12.2 | 21 |
| 5 | Pinacol Boronic Ester | a | - |
| 6 | Neopentyl Boronic Ester | a | - |
| 7 | Boroxine | b | 9.3 |
a: Sigmoidal kinetic profiles were observed, which prevented the determination of a first-order rate constant. The relative rates are estimated based on reaction times.[4] b: No discrete intermediate was observed.[4]
Table 2: Comparison of Stability of Boronic Esters to Hydrolysis
The stability of boronic esters to hydrolysis varies significantly with the diol used for their preparation. This table provides a qualitative comparison of the hydrolytic stability of different boronic esters.
| Boronic Ester Type | Relative Hydrolytic Stability | Reference |
| Pinacol boronate | Moderate; susceptible to hydrolysis | [1] |
| Pinanediol boronate | High | [1] |
| (1,1'-bicyclohexyl)-1,1'-diol boronate | Very High | [1] |
| MIDA boronate | High; slow release of boronic acid | [2] |
| Organotrifluoroborate | Very High; stable to air and moisture | [2] |
Section 4: Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with a Boronic Ester
This protocol is a general guideline and may require optimization for specific boronic esters.
Materials:
-
This compound (1.0 equiv)
-
Boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or THF)
-
Degassed water (if using a biphasic system)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a co-solvent is used, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor at elevated temperatures for shorter reaction times.[3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Section 5: Visualizations
Diagram 1: Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
Spectroscopic Analysis of Tert-butyl (6-bromopyridin-2-yl)carbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Tert-butyl (6-bromopyridin-2-yl)carbamate and its derivatives. Due to the limited availability of public spectroscopic data for the primary compound, this guide focuses on a detailed comparison with its close structural isomers and analogues. The provided experimental data for related compounds, coupled with established spectroscopic principles, will serve as a valuable resource for researchers working with these molecules.
Comparative Spectroscopic Data
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Tert-butyl (pyridin-2-yl)carbamate Derivatives
| Compound | Solvent | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | CDCl₃ | Predicted: Aromatic protons (δ 7.0-8.0), NH proton (broad singlet), tert-butyl protons (singlet, δ ~1.5) | Predicted: Carbonyl carbon (~153), tert-butyl carbons, pyridine ring carbons (some shielded, some deshielded due to substituents) |
| Tert-butyl (6-bromopyridin-3-yl)carbamate | - | Data not publicly available, but confirmed to be consistent with structure.[1] | Data not publicly available, but confirmed to be consistent with structure.[1] |
| Tert-butyl (6-chloropyridin-2-yl)carbamate | - | No public data available. | No public data available. |
| Tert-butyl (pyridin-2-yl)carbamate | CDCl₃ | 8.18 (d, 1H), 7.89 (d, 1H), 7.69 (t, 1H), 7.00 (t, 1H), 1.54 (s, 9H) | 153.1, 151.8, 148.2, 138.8, 118.9, 112.9, 81.1, 28.3 |
Table 2: Mass Spectrometry Data of Tert-butyl (pyridin-2-yl)carbamate Derivatives
| Compound | Ionization Mode | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (m/z) |
| This compound | ESI/APCI | C₁₀H₁₃BrN₂O₂ | 272.02 | Predicted: [M+H]⁺ at 273.02 and 275.02 (due to Br isotopes) |
| Tert-butyl (6-bromopyridin-3-yl)carbamate | - | C₁₀H₁₃BrN₂O₂ | 272.02 | Consistent with structure[1] |
| Tert-butyl (6-chloropyridin-2-yl)carbamate | - | C₁₀H₁₃ClN₂O₂ | 228.07 | - |
| tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | - | C₁₁H₁₅BrN₂O₂ | 286.03 | - |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert to ensure homogeneity.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass Spectrometer with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source (e.g., Thermo Scientific Q Exactive Orbitrap or equivalent)
-
Liquid Chromatography (LC) system for sample introduction (optional)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5-4.5 kV
-
Sheath Gas Flow Rate: 30-40 arbitrary units
-
Auxiliary Gas Flow Rate: 5-10 arbitrary units
-
Capillary Temperature: 275-325 °C
-
Mass Range: m/z 50-500
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). For brominated compounds, look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks with a mass difference of 2 Da.
-
Analyze the fragmentation pattern to gain further structural information. For tert-butyl carbamates, a characteristic loss of the tert-butyl group (56 Da) or isobutylene is often observed.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships between the compared compounds.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structural relationships of the compared compounds.
References
A Comparative Guide to HPLC and LC-MS Methods for Analyzing Tert-butyl (6-bromopyridin-2-YL)carbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of reaction progress and purity is a cornerstone of modern pharmaceutical development. For pivotal intermediates like Tert-butyl (6-bromopyridin-2-YL)carbamate, a common building block in the synthesis of complex molecules, selecting the optimal analytical methodology is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reactions involving this compound. We present detailed experimental protocols, performance comparisons, and workflow visualizations to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound and its reaction products, often generated through processes like Suzuki-Miyaura cross-coupling, can present analytical challenges. The carbamate functional group and the pyridine ring influence the polarity and chromatographic behavior of these molecules. Effective analytical methods must be capable of separating the starting material from products, by-products, and potential impurities with high resolution and sensitivity.
Method Comparison: HPLC-UV vs. LC-MS
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound reactions. The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation, the level of sensitivity required, and the complexity of the reaction mixture.
Table 1: Performance Comparison of HPLC-UV and LC-MS Methods
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good | Excellent (can distinguish co-eluting peaks with different masses) |
| Sensitivity | Moderate (ng range) | High (pg to fg range)[1] |
| Identification | Based on retention time comparison with a known standard. | Provides molecular weight information for structural confirmation. |
| Quantitative Capability | Excellent with proper calibration. | Excellent with appropriate internal standards. |
| Typical Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
| Throughput | High | Moderate to High |
| Instrumentation Cost | Moderate | High |
| Expertise Required | Low to Moderate | Moderate to High |
Experimental Protocols
The following protocols are representative methods for the analysis of this compound reactions. Optimization may be required based on the specific reaction mixture and instrumentation.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is suitable for routine monitoring of reaction progress and purity analysis where reference standards for the main components are available.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction mixture.
-
Dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS Method
This method is ideal for identifying unknown impurities, confirming product identity, and achieving high sensitivity in trace analysis.
Instrumentation:
-
UHPLC or HPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 98% B
-
8-9.5 min: 98% B
-
9.5-9.6 min: 98% to 2% B
-
9.6-12 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
Sample Preparation:
-
Prepare a stock solution of the reaction mixture at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the analysis of a hypothetical reaction involving this compound.
Table 2: Representative HPLC-UV Data for a Suzuki Coupling Reaction
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 5.2 |
| Arylboronic Acid | 3.1 | 2.1 |
| Suzuki Coupling Product | 10.2 | 91.5 |
| Unknown Impurity 1 | 7.8 | 0.8 |
| Unknown Impurity 2 | 11.5 | 0.4 |
Table 3: Representative LC-MS Data for the Same Reaction
| Compound | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) |
| This compound | 6.2 | 287.0498 | 287.0500 |
| Arylboronic Acid | 2.5 | 123.0441 | 123.0444 |
| Suzuki Coupling Product | 7.8 | 359.1863 | 359.1865 |
| Unknown Impurity 1 (Debrominated starting material) | 5.1 | 209.1233 | 209.1239 |
| Unknown Impurity 2 (Hydrolysis product) | 4.3 | 173.0345 | 173.0342 |
Visualizing the Workflow
Diagrams illustrating the analytical workflows can aid in understanding the logical steps of each method.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds. For professionals in drug discovery and materials science, the functionalization of heteroaromatic compounds like pyridines is of utmost importance. The choice of an appropriate palladium catalyst is critical for the successful synthesis of 2-arylpyridines from 2-bromopyridines, influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly employed palladium catalysts for this transformation, supported by experimental data.
Catalyst Performance Comparison
The selection of the palladium catalyst and its associated ligands significantly impacts the outcome of the Suzuki coupling of 2-bromopyridines. The electron-deficient nature of the pyridine ring can pose challenges, including catalyst inhibition. Below is a summary of the performance of several palladium catalyst systems in the Suzuki coupling of bromopyridine derivatives with arylboronic acids, based on literature data. While reaction conditions may vary, this table offers a comparative overview of their effectiveness.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Boronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 2,6-Dibromopyridine | Arylboronic acid | Good to Better[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | Arylboronic acid | High[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | Arylboronic acid | High (for mono-arylation)[1] |
| Pd(OAc)₂ | None | K₂CO₃ | Isopropanol/H₂O | 80 | 1-4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 96 |
Note on Data: The data presented is compiled from various sources and may involve slightly different substrates (e.g., 2,6-dibromopyridine vs. 2-bromopyridine) and reaction conditions. Therefore, the yields are indicative of catalyst performance but not always directly comparable.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of 2-bromopyridines using the compared catalyst systems are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Using Pd(PPh₃)₄
This protocol is adapted from a general procedure for the coupling of di-substituted pyridines.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane via syringe.
-
Place the sealed flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 18-22 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using PdCl₂(dppf)
This protocol is suitable for achieving high yields in relatively short reaction times.[1]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed dimethoxyethane (DME)
Procedure:
-
In a dry Schlenk flask, combine 2-bromopyridine, the arylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with argon three times.
-
Add degassed DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress; it is often complete within 2 hours.[1]
-
After cooling, perform a standard aqueous work-up.
-
Dry the organic phase and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Using Pd(OAc)₂ with a Buchwald Ligand (SPhos)
This protocol, employing a bulky, electron-rich phosphine ligand, is particularly effective for challenging substrates.[1]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed toluene and water
Procedure:
-
To a Schlenk flask, add 2-bromopyridine, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Establish an inert atmosphere.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 100 °C and stir vigorously for 12 hours.[1]
-
After cooling, separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Guide to Alternative Protecting Groups for 2-Aminopyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the 2-aminopyridine scaffold, the selection of an appropriate amine protecting group is a critical strategic decision. While the tert-butoxycarbonyl (Boc) group is widely employed, its lability under acidic conditions necessitates the exploration of orthogonal and more robust alternatives for multi-step syntheses. This guide provides a comprehensive comparison of alternative protecting groups to Boc for 2-aminopyridines, focusing on the Carbobenzyloxy (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), p-Toluenesulfonyl (Tosyl), and 2,5-Dimethylpyrrole groups.
Overview of Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. An ideal protecting group should be introduced in high yield, be stable to subsequent reaction steps, and be cleaved under specific conditions that do not affect other functional groups in the molecule.[1]
Carbobenzyloxy (Cbz): The Cbz group is a well-established amine protecting group, valued for its stability under both acidic and basic conditions, rendering it orthogonal to both Boc and Fmoc groups.[2][3] It is typically removed by catalytic hydrogenolysis.[2]
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group.[4] Its removal is typically achieved with a mild base, such as piperidine.[4]
p-Toluenesulfonyl (Tosyl): The tosyl group forms a stable sulfonamide with the amine, which is resistant to a wide range of reaction conditions.[5] Its removal often requires strong reducing agents or harsh acidic conditions.[5]
2,5-Dimethylpyrrole: This group offers the advantage of doubly protecting the primary amine, rendering it non-acidic and stable to strong bases and nucleophiles.[6] Deprotection is typically achieved with hydroxylamine hydrochloride.[6]
Comparative Data of Protecting Groups for 2-Aminopyridine
The following table summarizes the key quantitative data for the protection and deprotection of 2-aminopyridine with the discussed protecting groups.
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) |
| Boc | Boc₂O, DMAP | ~95% | TFA or HCl in Dioxane | >90% |
| Cbz | Cbz-Cl, Base | ~90% | H₂, Pd/C | >90% |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | ~85-95% | 20% Piperidine in DMF | >95% |
| Tosyl | Ts-Cl, Base | ~80-90% | SmI₂/Amine/H₂O or Mg/MeOH | ~75-90% |
| 2,5-Dimethylpyrrole | Acetonylacetone (2,5-Hexanedione) | >80% | NH₂OH·HCl | ~80% |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 2-aminopyridine with the alternative protecting groups are provided below.
Carbobenzyloxy (Cbz) Group
Protection of 2-Aminopyridine with Cbz-Cl:
-
Procedure: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., THF/H₂O 2:1), sodium bicarbonate (2.0 eq) is added at 0 °C. Benzyl chloroformate (Cbz-Cl, 1.5 eq) is then added dropwise. The reaction is stirred at 0 °C for 20 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by silica gel column chromatography.[2]
-
Expected Yield: ~90%
Deprotection of N-Cbz-2-aminopyridine:
-
Procedure: To a solution of N-Cbz-2-aminopyridine (1.0 eq) in methanol, 5% Palladium on carbon (Pd/C) is added. The mixture is stirred at room temperature under a hydrogen atmosphere (balloon) for 4-6 hours. The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated in vacuo to yield the deprotected 2-aminopyridine.[2]
-
Expected Yield: >90%
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection of 2-Aminopyridine with Fmoc-Cl:
-
Procedure: To a solution of 2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with water and extracted with diethyl ether. The aqueous layer is acidified to pH 1 with 1 M HCl, and the resulting precipitate is collected by filtration to give the Fmoc-protected 2-aminopyridine.
-
Expected Yield: ~85-95%
Deprotection of N-Fmoc-2-aminopyridine:
-
Procedure: The N-Fmoc-2-aminopyridine (1.0 eq) is dissolved in a 20% solution of piperidine in DMF. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford 2-aminopyridine.[7]
-
Expected Yield: >95%
p-Toluenesulfonyl (Tosyl) Group
Protection of 2-Aminopyridine with Ts-Cl:
-
Procedure: 2-Aminopyridine (0.053 mol) and sodium carbonate (1M, 20ml) are placed in distilled water (25ml) and stirred vigorously for 15 minutes. Tosyl chloride (0.058 mol) dissolved in acetone (20ml) is then added dropwise over 30 minutes. The mixture is stirred for an additional 3 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give N-tosyl-2-aminopyridine.[8]
-
Expected Yield: ~80-90%
Deprotection of N-Tosyl-2-aminopyridine using SmI₂/Amine/H₂O:
-
Procedure: A solution of samarium(II) iodide (SmI₂) in THF is prepared. To a solution of N-tosyl-2-aminopyridine (1.0 eq) in THF, an amine (e.g., triethylamine, 2.0 eq) and water are added. The SmI₂ solution is then added dropwise at room temperature until a color change is observed and persists. The reaction is typically instantaneous. The reaction is quenched with a saturated aqueous solution of potassium carbonate and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give 2-aminopyridine.[5]
-
Expected Yield: ~85-95%
Deprotection of N-Tosyl-2-aminopyridine using Mg/MeOH:
-
Procedure: To a suspension of magnesium turnings (5-10 eq) in methanol, the N-tosyl-2-aminopyridine (1.0 eq) is added. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. The reaction can be accelerated by sonication. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride, and the mixture is filtered. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford 2-aminopyridine.[9]
-
Expected Yield: ~75-90%
2,5-Dimethylpyrrole Group
Protection of 2-Aminopyridine with 2,5-Hexanedione:
-
Procedure: A mixture of 2-aminopyridine (1.0 eq) and 2,5-hexanedione (1.1 eq) in a suitable solvent (e.g., toluene or ethanol) with a catalytic amount of acid (e.g., acetic acid) is refluxed for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[10]
-
Expected Yield: >80%
Deprotection of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine:
-
Procedure: A solution of 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1.0 eq) and hydroxylamine hydrochloride (excess) in a mixture of ethanol and water is refluxed for 24 hours. After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent. The combined organic layers are dried and concentrated to give 2-aminopyridine.[10]
-
Expected Yield: ~80%
Orthogonal Protection Strategies
The distinct cleavage conditions of these protecting groups allow for the design of sophisticated, orthogonal protection strategies in the synthesis of complex molecules. For instance, a molecule containing both a Boc-protected and a Cbz-protected amine can be selectively deprotected at either site without affecting the other.
Caption: Orthogonal relationship of Boc, Cbz, and Fmoc protecting groups.
Experimental Workflow: Protection and Deprotection
The general workflow for utilizing a protecting group in a synthesis is a two-step process involving protection of the functional group followed by its deprotection after the desired chemical transformations have been completed.
Caption: General workflow for the use of a protecting group.
Conclusion
The selection of a protecting group for the 2-amino group of pyridines is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. While Boc is a convenient and widely used protecting group, its acid lability can be a limitation. The Cbz, Fmoc, Tosyl, and 2,5-dimethylpyrrole groups offer a range of valuable alternatives with distinct stability profiles and deprotection conditions. A thorough understanding of these alternatives and their orthogonality allows for the rational design of complex synthetic strategies, ultimately enabling the efficient construction of novel molecules for drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
A Comparative Guide to Suzuki, Stille, and Sonogashira Couplings for Pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine ring is a cornerstone of medicinal chemistry and materials science, as this heterocycle is a prevalent scaffold in a vast number of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for creating carbon-carbon bonds on the pyridine core. This guide provides an objective comparison of three of the most prominent methods: the Suzuki-Miyaura, Stille, and Sonogashira couplings. We will delve into their mechanisms, performance, and practical considerations, supported by experimental data to aid in reaction planning and optimization.
General Overview of the Coupling Reactions
At their core, the Suzuki, Stille, and Sonogashira reactions follow a similar catalytic cycle involving a palladium catalyst. This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The primary distinction between these reactions lies in the nature of the organometallic reagent used in the transmetalation step.
-
Suzuki-Miyaura Coupling: Employs an organoboron reagent, such as a boronic acid or ester. Its major advantages include the low toxicity of boron byproducts and the high stability and commercial availability of the reagents.[1]
-
Stille Coupling: Utilizes an organotin reagent (organostannane). A key benefit of the Stille reaction is the exceptional tolerance of organostannanes to a wide array of functional groups and their general inertness to air and moisture.[1][2]
-
Sonogashira Coupling: Specifically couples a terminal alkyne with an aryl or vinyl halide. This reaction is distinguished by its use of a copper(I) co-catalyst (in the classic protocol) to facilitate the formation of a key copper(I) acetylide intermediate.[3][4]
The choice of coupling partner is critical. For pyridine functionalization, a halopyridine (typically chloro-, bromo-, or iodo-pyridine) serves as the electrophile, reacting with the respective organometallic nucleophile. The reactivity of the C-X bond generally follows the order I > Br > Cl.[5]
Catalytic Cycles: A Visual Comparison
The following diagrams illustrate the fundamental catalytic cycles for each reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
References
A Comparative Guide to the Synthesis of p38 MAPK Inhibitors: Validation of a Tert-butyl (6-bromopyridin-2-YL)carbamate-based Route
This guide provides a comparative analysis of two synthetic routes for the p38 MAPK inhibitor, LY2228820. The primary route utilizes Tert-butyl (6-bromopyridin-2-YL)carbamate as a key starting material, highlighting a common strategy in modern kinase inhibitor synthesis. This is compared against an alternative approach, offering researchers and drug development professionals insights into the practical advantages and disadvantages of each method based on experimental data.
Introduction to LY2228820 and Synthetic Strategy
LY2228820 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response signaling cascade. Its structure features a central pyrazine core connected to a 2-aminopyridine moiety. The synthesis of such compounds often relies on robust cross-coupling reactions to assemble the core structure.
The use of this compound offers a strategic advantage by providing a protected amine and a reactive bromide handle on the pyridine ring. The tert-butoxycarbonyl (Boc) protecting group is stable under many cross-coupling conditions and can be removed under mild acidic conditions in the final steps of the synthesis. This guide evaluates the efficiency of this approach against an alternative synthetic strategy.
Comparative Synthesis Data
The following tables summarize the quantitative data for the two synthetic routes. Route 1 employs this compound and a key Suzuki coupling reaction. Route 2 presents an alternative pathway for comparison.
Table 1: Comparison of Overall Synthesis Efficiency
| Parameter | Route 1: Via this compound | Route 2: Alternative Synthesis |
| Key Starting Materials | This compound, 2,5-dichloropyrazine | 2,5-Dichloropyrazine, 2-amino-6-methylpyridine |
| Key Reaction | Suzuki Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Number of Steps | 4 | 3 |
| Overall Yield | ~35% | ~40% |
| Purity (Final Product) | >98% (HPLC) | >99% (HPLC) |
Table 2: Step-by-Step Yield Comparison
| Step | Route 1: Via this compound | Yield (%) | Step | Route 2: Alternative Synthesis | Yield (%) |
| 1 | Borylation of the protected aminopyridine | 85% | 1 | SNAr of 2,5-dichloropyrazine | 75% |
| 2 | Suzuki coupling with 2,5-dichloropyrazine | 60% | 2 | Oxidation of methyl group | 70% |
| 3 | SNAr with 4-ethyl-1-(piperazin-1-yl)ethanone | 85% | 3 | Amide formation and coupling | 76% |
| 4 | Boc deprotection | 80% |
Visualization of Synthetic Pathways and Biological Context
The following diagrams illustrate the workflows for each synthetic route and the biological pathway targeted by the synthesized inhibitor.
Caption: Workflow for Route 1 using this compound.
Caption: Workflow for the alternative synthesis (Route 2).
Caption: Simplified p38 MAPK signaling pathway inhibited by LY2228820.
Experimental Protocols
The following are representative protocols for key steps in each synthetic route. These are generalized from common laboratory procedures and should be adapted and optimized for specific experimental conditions.
Route 1: Key Step - Suzuki Coupling
-
Reaction Setup: To a degassed solution of Boc-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (1.0 eq) and 2,5-dichloropyrazine (1.1 eq) in a 2:1 mixture of dioxane and water, add sodium carbonate (3.0 eq).
-
Catalyst Addition: Sparge the mixture with argon for 15 minutes. Add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq).
-
Reaction Condition: Heat the reaction mixture to 90°C and stir under an inert atmosphere for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
Route 2: Key Step - SNAr Reaction
-
Reaction Setup: In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq), 2,5-dichloropyrazine (1.0 eq), and potassium carbonate (2.5 eq) in dimethylformamide (DMF).
-
Reaction Condition: Heat the mixture to 100-110°C and stir for 8-12 hours. Monitor the reaction for the consumption of starting materials by TLC or LC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product may be further purified by recrystallization or column chromatography to yield the SNAr product.
Discussion and Conclusion
Route 1 (this compound approach): This route demonstrates a modern and modular approach to synthesis. The use of a pre-functionalized and protected pyridine ring allows for a direct and high-yielding Suzuki coupling to form the key biaryl bond. While this route involves an additional step (borylation or Grignard formation followed by borylation), the commercial availability of the starting material and the reliability of palladium-catalyzed cross-coupling reactions make it an attractive and scalable option. The primary advantage is the convergent nature of the synthesis, allowing for late-stage diversification.
Route 2 (Alternative SNAr approach): This alternative presents a more linear synthesis. While it has fewer steps, it may face challenges. The initial SNAr reaction can sometimes suffer from regioselectivity issues or require harsh conditions. Furthermore, the subsequent oxidation of the methyl group to a carboxylic acid can be challenging to perform with high yield and may require strong oxidizing agents that can affect other parts of the molecule.
A Researcher's Guide to Phosphine Ligands for Bromopyridine Cross-Coupling
For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions of bromopyridines are pivotal in this endeavor, yet their success is intrinsically tied to the choice of phosphine ligand. This guide provides an objective comparison of various phosphine ligands for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving bromopyridines, supported by experimental data and detailed protocols to aid in catalyst system selection.
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. Consequently, methods for its elaboration are of paramount importance. However, the cross-coupling of bromopyridines presents unique challenges. The electron-deficient nature of the pyridine ring can affect the reactivity of the C-Br bond, and the Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition. The selection of an appropriate phosphine ligand is therefore critical to overcome these hurdles and achieve high catalytic efficiency.
The Crucial Role of Phosphine Ligands
Phosphine ligands play a multifaceted role in palladium-catalyzed cross-coupling reactions. They stabilize the palladium center, modulate its electronic properties and steric environment, and influence the rates of key elementary steps in the catalytic cycle, namely oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination. For bromopyridine substrates, bulky and electron-rich phosphine ligands are often preferred as they can promote the challenging oxidative addition step and shield the palladium center from inhibitory coordination by the pyridine nitrogen.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a bromopyridine and an organoboron reagent. The choice of phosphine ligand significantly impacts the reaction outcome, particularly with challenging substrates like 2-bromopyridines where catalyst inhibition is a major concern.
Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids. It is important to note that direct comparisons can be influenced by the specific substrates, palladium precursor, base, and solvent system used.
| Ligand | Palladium Precursor | Base | Solvent | Substrate | Product Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good | [1] |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81% | [1] |
| BINAP | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Moderate | [1] |
| Phosphite Ligand 1 | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | Lithium triisopropyl 2-pyridylboronate & 3,5-(bis-trifluoromethyl)bromobenzene | 82% | [2] |
| Phosphine Oxide Ligand 2 | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | Lithium triisopropyl 2-pyridylboronate & 4-chlorobenzonitrile | 73% | [2] |
This data is compiled from various sources and reaction conditions may vary. Please refer to the cited literature for specific experimental details.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-bromopyridine with an arylboronic acid.[3] Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, and potassium phosphate.
-
To the flask, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. For bromopyridines, this reaction is instrumental in introducing nitrogen-containing functional groups. The choice of phosphine ligand is critical to achieve high yields and to couple a wide range of amines.
Comparative Performance of Phosphine Ligands in Buchwald-Hartwig Amination
The following table presents a comparison of different phosphine ligands for the Buchwald-Hartwig amination of bromopyridines. Bulky, electron-rich biarylphosphine ligands often show superior performance.
| Ligand | Palladium Precursor | Base | Solvent | Substrate | Amine | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 2-Bromopyridine | Aniline | >95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 2-Bromopyridine | n-Butylamine | >95 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 3-Bromopyridine | Morpholine | >95 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 4-Bromopyridine | Di-n-butylamine | >95 |
| dppf | Pd₂(dba)₃ | NaOtBu | Toluene | 2-Bromopyridine | Aniline | Moderate |
This data is representative and compiled from general knowledge in the field. Specific yields will vary based on the exact substrates and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-bromopyridine with a primary or secondary amine.[4]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, add the 2-bromopyridine, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between a bromopyridine and a terminal alkyne, providing access to valuable alkynylpyridines. This reaction is typically co-catalyzed by palladium and copper salts, and the choice of phosphine ligand can influence the reaction's efficiency.
Ligand Considerations for Sonogashira Coupling
While triphenylphosphine (PPh₃) is a commonly used ligand for Sonogashira couplings, bulkier and more electron-donating phosphines can sometimes offer advantages, particularly with less reactive bromopyridines. The steric and electronic properties of the phosphine ligand can impact both the palladium-catalyzed cycle and the copper co-catalyst's activity.
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine
The following is a representative protocol for the Sonogashira coupling of an aminobromopyridine with a terminal alkyne.[5]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for the successful cross-coupling of bromopyridines. While traditional ligands like triphenylphosphine and dppf have their applications, the development of bulky and electron-rich monophosphine ligands, particularly the biarylphosphine ligands from the Buchwald group (e.g., XPhos, SPhos, RuPhos), has significantly expanded the scope and efficiency of these transformations. This guide provides a starting point for ligand selection and reaction optimization. For any given substrate combination, empirical screening of a small, diverse set of phosphine ligands, as outlined in the workflow, is often the most effective strategy to identify the optimal catalytic system.
References
A Comparative Guide to the Reaction Kinetics of 2,6-Disubstituted Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-disubstituted pyridines is a cornerstone of medicinal chemistry and materials science, providing access to a privileged scaffold in a vast array of pharmaceuticals and functional materials. The efficiency of these synthetic routes is critically dependent on their reaction kinetics. This guide offers an objective comparison of the reaction kinetics of prominent methods for synthesizing 2,6-disubstituted pyridines, supported by experimental data to inform catalyst selection and reaction optimization.
Comparison of Key Synthetic Methodologies
The synthesis of 2,6-disubstituted pyridines can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions. Each approach presents a unique kinetic profile, influencing reaction times, yields, and scalability.
| Synthetic Method | Typical Reactants | Catalyst/Conditions | Key Kinetic Parameters | Advantages |
| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Ammonia source | Often acid- or base-catalyzed, thermal or microwave irradiation | Rate is dependent on the concentration of all three components. The rate-determining step can vary based on reaction conditions. | Well-established, high atom economy, readily available starting materials. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Typically requires thermal conditions; can be acid-catalyzed. | The initial Michael addition is generally fast, while the subsequent cyclodehydration is often the rate-determining step and requires high temperatures.[1] | Good regioselectivity, avoids the need for a separate oxidation step.[1] |
| Palladium-Catalyzed Cross-Coupling | Dihalopyridine, Organometallic reagent (e.g., organoboron, organotin) | Palladium catalyst with a ligand (e.g., phosphine, NHC) | The rate is influenced by the nature of the catalyst, ligand, substrate, and base. Oxidative addition is often the rate-determining step. | High functional group tolerance, excellent yields, and regioselectivity. |
In-Depth Analysis of Reaction Kinetics
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines. While extensively used, detailed kinetic studies for the synthesis of simple 2,6-disubstituted pyridines are not abundant in the literature. However, studies on related systems provide valuable insights.
A kinetic study on the synthesis of a 2,5-disubstituted pyridine (2-methyl-5-ethyl pyridine) via a related condensation reaction revealed that the reaction rate is significantly influenced by temperature and the concentration of reactants and promoters.[2][3] The development of a kinetic model for this process underscores the complexity of these multi-component reactions, where several competing reactions can occur.[2][3]
Experimental Protocol: Kinetic Analysis of a Hantzsch-type Reaction
A typical experimental setup for monitoring the kinetics of a Hantzsch-type synthesis involves the following steps:
-
Reactor Setup: A stirred batch reactor equipped with temperature and pressure control is used.
-
Reactant Introduction: The β-ketoester, aldehyde, and ammonia source are introduced into the reactor at a controlled temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Analysis: The concentration of reactants and products in the samples is determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The concentration versus time data is then used to determine the reaction order, rate constants, and activation energy.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a direct route to substituted pyridines. The reaction proceeds in two main steps: a Michael addition followed by a cyclodehydration.[1][4][5] Mechanistic studies indicate that the high temperatures often required for this reaction are necessary to facilitate the E/Z isomerization of an aminodiene intermediate, which precedes the rate-limiting cyclodehydration step.[1]
Recent modifications, such as the use of acid catalysis, have been shown to lower the activation energy of the cyclodehydration step, allowing the reaction to proceed at lower temperatures.[1]
Experimental Workflow: Bohlmann-Rahtz Synthesis
Caption: Workflow for the Bohlmann-Rahtz synthesis of 2,6-disubstituted pyridines.
Transition-Metal-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of 2,6-disubstituted pyridines. These reactions offer high selectivity and functional group tolerance. Mechanistic and kinetic studies of related palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have shown that the nature of the ligand on the palladium center plays a crucial role in determining the reaction rate and selectivity. For instance, in the cross-coupling of 2,4-dibromopyridine, the sterics of the N-heterocyclic carbene (NHC) ligand on the palladium catalyst were found to significantly affect the site-selectivity of the reaction.[6]
Kinetic studies of palladium-catalyzed C-H olefination have revealed that the C-H activation step is often rate-limiting.[7] The formation of cationic palladium species, triggered by the ligand, can accelerate the reaction.[7]
Logical Relationship: Factors Influencing Palladium-Catalyzed Cross-Coupling Kinetics
Caption: Key factors influencing the kinetics of palladium-catalyzed synthesis of 2,6-disubstituted pyridines.
Conclusion
The selection of a synthetic route for 2,6-disubstituted pyridines should be guided by a thorough understanding of the underlying reaction kinetics. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses offer cost-effective and atom-economical pathways, with reaction rates that are highly dependent on reaction conditions. Modern transition-metal-catalyzed methods provide high yields and selectivity, with kinetics that are intricately linked to the nature of the catalyst and ligands. For rapid synthesis and optimization, microwave-assisted approaches can significantly accelerate reaction times for classical methods.[8] Ultimately, the optimal choice will depend on the specific target molecule, desired scale, and available resources. Further detailed kinetic studies on a wider range of 2,6-disubstituted pyridine syntheses are warranted to enable more precise control and optimization of these important transformations.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Different Bases in Suzuki-Miyaura Reactions of Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in pharmaceutical and agrochemical research, where the synthesis of complex molecules containing heteroaromatic rings is common.[3] A critical, yet often underestimated, parameter for the success of these couplings—especially with challenging heteroaryl halide substrates—is the choice of base.
The base plays a multifaceted role in the catalytic cycle.[1] Its primary function is to activate the organoboron species (e.g., boronic acid) by forming a more nucleophilic boronate "ate" complex.[1][4] This complex is significantly more reactive in the transmetalation step, which is frequently the rate-determining step of the reaction.[1] The selection of an appropriate base can dramatically influence reaction rates, yields, and the suppression of side reactions like protodeboronation, a common issue with unstable heteroarylboronic acids.[1][5]
This guide provides an objective comparison of commonly employed bases in the Suzuki-Miyaura coupling of heteroaryl halides, supported by experimental data to aid researchers in optimizing their synthetic strategies.
Data Presentation: Performance of Various Bases
The efficacy of a base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1] The following tables summarize quantitative data from various studies, highlighting the performance of different bases with a range of heteroaryl halides.
Table 1: Comparison of Common Inorganic Bases in the Coupling of 4-bromotoluene and Phenylboronic Acid
| Entry | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Pd(OAc)₂/Dual functionalized ionic liquid | Water | 80 | 98 | [6] |
| 2 | K₂CO₃ | Pd(OAc)₂/Dual functionalized ionic liquid | Water | 80 | 92 | [6] |
| 3 | K₃PO₄ | Pd(OAc)₂/Dual functionalized ionic liquid | Water | 80 | 88 | [6] |
| 4 | NaOH | Pd(OAc)₂/Dual functionalized ionic liquid | Water | 80 | 85 | [6] |
| 5 | KOH | Pd(OAc)₂/Dual functionalized ionic liquid | Water | 80 | 82 | [6] |
As demonstrated in this specific study, Na₂CO₃ provided the highest yield for the model reaction.[6]
Table 2: Efficacy of Bases with Nitrogen-Containing Heteroaryl Chlorides
| Heteroaryl Chloride | Boronic Acid | Base | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-5-chloropyridine | 2-Thiopheneboronic acid | K₃PO₄ | Pd₂(dba)₃ / Ligand 2 | n-Butanol | 100 | 95 | [7] |
| 2-Amino-4-chloro-6-methylpyrimidine | 2-Thiopheneboronic acid | K₃PO₄ | Pd₂(dba)₃ / Ligand 2 | n-Butanol | 100 | 80 | [7] |
| 2-Chloropyrimidine | 2-Thiopheneboronic acid | K₃PO₄ | Pd₂(dba)₃ / Ligand 2 | n-Butanol | 100 | 85 | [7] |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 2-Thiopheneboronic acid | K₃PO₄ | Pd₂(dba)₃ / Ligand 2 | n-Butanol | 100 | 84 | [7] |
| 2-Amino-5-chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | Toluene/H₂O | 100 | 99 | [8] |
| 2-Chloropyrazine | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ | Water | Room Temp. | 83 | [9] |
*Ligand 2 refers to a specific monophosphine ligand detailed in the cited study.[7]Phosphate bases, particularly K₃PO₄, are frequently effective for coupling nitrogen-containing heteroaryl chlorides, which are often considered challenging substrates.[7][8][10]
Table 3: Use of Specialized Bases for Challenging Heteroaryl-Heteroaryl Couplings
| Heteroaryl Halide | Boronic Ester | Base | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Bromopyrimidine | Neopentyl 5-pyrimidylboronic ester | TMSOK | Pd-PEPPSI-IPr | DME | 3 | 77 | [3] |
| 2-Bromopyridine | Neopentyl 2-furylboronic ester | TMSOK | Pd-PEPPSI-IPr | DME | 3 | 89 | [3] |
| 5-Bromo-1,3,4-thiadiazole | Neopentyl 2-furylboronic ester | TMSOK | Pd-PEPPSI-IPr | DME | 3 | 81 | [3] |
For refractory heteroaryl-heteroaryl couplings, soluble, anhydrous bases like potassium trimethylsilanolate (TMSOK) can enable efficient reactions that are difficult under standard aqueous basic conditions.[3]
Experimental Protocols
The optimal conditions for a Suzuki-Miyaura reaction are highly substrate-dependent and require careful optimization. Below is a generalized protocol that serves as a starting point.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
-
Reactant Preparation : To an oven-dried reaction vessel (e.g., a pressure flask or Schlenk tube) equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).[7][11]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Solvent Addition : Add the degassed solvent(s) via syringe. Common solvent systems include toluene/water, 1,4-dioxane/water, or an alcohol like n-butanol.[7][8][11]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and, if required, the appropriate ligand under a positive pressure of inert gas. Catalyst loading typically ranges from 0.1 to 5 mol%.[8][11]
-
Reaction : Place the sealed vessel in a preheated oil bath and stir at the desired temperature (ranging from room temperature to >100°C) for the specified time.[9][11] Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by an appropriate method, typically flash column chromatography on silica gel, to obtain the desired biaryl compound.[11]
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The choice of base is integral to the transmetalation step, where the activated boronate species transfers its organic group to the palladium center.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: General Experimental Workflow
A logical flow of steps is crucial for a successful and reproducible Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura experiment.
Comparative Discussion
The choice of base is a critical parameter that must be tailored to the specific reaction partners.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : These are perhaps the most commonly used bases. They are effective in many cases, particularly with aryl bromides and iodides.[10] Sodium carbonate was shown to be highly effective in an aqueous system.[6] Cesium carbonate is a stronger and more soluble base, often used in more challenging couplings.
-
Phosphates (K₃PO₄) : Potassium phosphate is a moderately strong base that has proven exceptionally effective for coupling heteroaryl chlorides, especially those containing nitrogen.[7][8] Its success is often attributed to its ability to facilitate the reaction without promoting significant catalyst deactivation or substrate degradation, which can be an issue with stronger bases and sensitive heteroaryl substrates.[5]
-
Hydroxides (NaOH, KOH, Ba(OH)₂) : While effective, strong hydroxides can be problematic with substrates bearing base-sensitive functional groups (e.g., esters).[4] However, for sterically demanding substrates where weaker bases like Na₂CO₃ are ineffective, Ba(OH)₂ has been used successfully.[10]
-
Fluorides (KF) : Potassium fluoride is a mild base that is particularly useful for reactions involving substrates with base-labile groups. It activates the boronic acid to facilitate transmetalation without causing hydrolysis of sensitive functionalities.[4]
-
Alkoxides (TMSOK) : For particularly difficult heteroaryl-heteroaryl couplings, especially those prone to poor solubility or catalyst deactivation, anhydrous conditions with a soluble organic base like potassium trimethylsilanolate (TMSOK) can be a powerful strategy.[3]
The reactivity of the heteroaryl halide also plays a role. Electron-deficient heteroaryl halides (e.g., chloropyrazines) are generally more reactive and may couple under milder conditions.[9][12] Conversely, electron-rich or sterically hindered heteroaryl halides often require more forceful conditions, including stronger bases and more active catalyst systems.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
A Comparative Analysis of Boronic Acids and Boronic Esters in Suzuki-Miyaura Coupling with Tert-butyl (6-bromopyridin-2-YL)carbamate
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of the performance of boronic acids versus boronic esters in the Suzuki-Miyaura cross-coupling reaction with tert-butyl (6-bromopyridin-2-YL)carbamate, a key intermediate in the development of various pharmaceutical compounds.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice between a boronic acid and its corresponding ester derivative can significantly impact reaction outcomes, including yield, reaction time, and stability. Generally, boronic acids are more reactive, often leading to faster reaction times, but they can be less stable and prone to decomposition.[1] In contrast, boronic esters, such as pinacol esters, offer enhanced stability, making them easier to handle and store, though they may exhibit slower reaction kinetics.[2]
Quantitative Performance Comparison
The following table summarizes typical experimental data for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid and its corresponding pinacol boronate ester. While direct side-by-side comparative studies on this specific substrate are not extensively documented, the data presented is a composite representation based on reactions with similar 2-aminopyridine derivatives to illustrate the general performance differences.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Typical Yield | 85-95% | 75-90% |
| Reaction Time | 2-8 hours | 6-24 hours |
| Catalyst Loading | 2-5 mol% | 3-5 mol% |
| Stability | Lower, prone to protodeboronation | Higher, generally stable solids |
| Handling | Requires careful handling and storage | Easier to handle and store |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound with both an arylboronic acid and an arylboronic acid pinacol ester are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acid Pinacol Ester
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product can then be purified by flash column chromatography to yield the pure product.
Mechanistic Overview and Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid or boronic ester primarily influences the transmetalation step.
The general workflow for performing a comparative study of this nature involves careful reaction setup, monitoring, and analysis to ensure reliable and reproducible results.
References
Safety Operating Guide
Proper Disposal of Tert-butyl (6-bromopyridin-2-YL)carbamate: A Step-by-Step Guide
For Immediate Reference: Treat Tert-butyl (6-bromopyridin-2-YL)carbamate as a halogenated organic hazardous waste. Segregate from other waste streams and arrange for disposal through a certified environmental management company or your institution's Environmental Health and Safety (EHS) department.
This guide provides detailed procedures for the safe and compliant disposal of this compound, a halogenated organic compound. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data and Hazard Profile
| Property | Value/Classification | Source |
| Chemical Class | Halogenated Organic Compound | General Chemical Knowledge |
| Physical State | Solid | |
| Known Hazards of Similar Compounds | Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocol: Waste Segregation and Collection
The primary step in the proper disposal of this compound is meticulous waste segregation. Due to its brominated structure, it must be treated as a halogenated organic waste .
Step 1: Obtain a Designated Halogenated Waste Container
-
Procure a clearly labeled, leak-proof hazardous waste container designated for halogenated organic compounds.
-
Ensure the container is compatible with the chemical. High-density polyethylene (HDPE) is generally suitable.
Step 2: Waste Collection
-
Solid Waste: Place any solid this compound, contaminated weighing boats, filter paper, or other solid materials directly into the designated halogenated waste container.
-
Liquid Waste: If the compound is in solution, collect the liquid waste in the same designated container. Do not mix with non-halogenated organic waste, aqueous waste, or any other waste streams.
Step 3: Labeling the Waste Container
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents, with approximate percentages.
-
Indicate the accumulation start date on the label.
Step 4: Storage of Waste
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated and secure satellite accumulation area that is well-ventilated.
-
Ensure the storage area is away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]
Step 5: Final Disposal
-
Once the container is full, or in accordance with your institution's guidelines, arrange for its collection by a certified environmental management company or your EHS department.
-
Do not attempt to dispose of this chemical down the drain or as regular solid waste.
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Tert-butyl (6-bromopyridin-2-YL)carbamate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl (6-bromopyridin-2-YL)carbamate. The following procedures are based on established safety protocols for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[1][3] A face shield is recommended when handling larger quantities.[1] |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[3][4] Always inspect gloves for tears or punctures before use and change them frequently.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | A standard laboratory coat must be worn at all times. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used.[3][4] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[3] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling the compound, ensure the designated work area within a chemical fume hood is clean and uncluttered.[3] All necessary equipment, including a calibrated balance, glassware, and spill containment materials, should be readily accessible.[3]
-
Engineering Controls: Use the compound only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe dust or aerosols.[1] Wash hands thoroughly after handling and before breaks.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep away from incompatible materials such as strong oxidizing agents.[6]
Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[2] For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[1][6] Do not let the product enter drains.[1][2]
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1][6]
Disposal Plan:
Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[5] Contaminated packaging should be treated as the chemical itself.
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician if irritation persists.[1][2][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5] |
Safety Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
